Pinocampheol
Description
Structure
2D Structure
Properties
CAS No. |
25465-65-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7?,8?,9-/m1/s1 |
InChI Key |
REPVLJRCJUVQFA-MDVIFZSFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1O |
Other CAS No. |
35998-01-7 25465-65-0 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (-)-Pinocampheol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinocampheol is a bicyclic monoterpenoid alcohol that has garnered interest within the scientific community for its potential biological activities. As a component of various essential oils, it contributes to their aromatic profile and has been investigated for its insecticidal and potential neuromodulatory effects. A thorough understanding of its physical properties is fundamental for its isolation, characterization, and application in research and development, particularly in fields such as pharmacology and natural product chemistry. This guide provides a comprehensive overview of the known physical characteristics of (-)-Pinocampheol, detailed experimental protocols for their determination, and a visualization of a potential signaling pathway it may modulate.
Core Physical Properties
The physical properties of (-)-Pinocampheol are crucial for its handling, formulation, and analysis. The following table summarizes the key quantitative data available for this compound.
| Physical Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | - |
| Molecular Weight | 154.25 g/mol | --INVALID-LINK--[1] |
| Melting Point | 67 °C | --INVALID-LINK--[1] |
| Boiling Point | 210-213 °C (at 760 mmHg) | Estimated from Pinocamphone --INVALID-LINK--[2] |
| Density | Data not available | - |
| Specific Rotation [α]D | Data not available | - |
| Water Solubility | Slightly soluble | --INVALID-LINK-- |
| Solubility in Organic Solvents | Soluble in alcohol | --INVALID-LINK--[2] |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following are detailed methodologies for the key experiments cited.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry (-)-Pinocampheol is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement:
-
Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube. The side arm of the Thiele tube is gently heated, and the temperature is monitored.
-
Digital Apparatus: The capillary tube is placed in the heating block of the digital melting point apparatus.
-
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure (Siwoloboff Method):
-
Sample Preparation: A small amount (0.5-1 mL) of molten (-)-Pinocampheol is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid.
-
Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a high-boiling point oil.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.
-
Recording: The liquid will begin to cool and will eventually be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.
Determination of Specific Rotation
Specific rotation is a property of a chiral chemical compound and is a measure of the extent to which it rotates the plane of polarized light.
Apparatus:
-
Polarimeter
-
Polarimeter cell (tube of a specific length, e.g., 1 dm)
-
Sodium lamp (or other monochromatic light source, typically 589 nm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: A known mass of (-)-Pinocampheol is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask to give a known concentration (c, in g/mL).
-
Blank Measurement: The polarimeter cell is filled with the pure solvent, and the reading is taken. This is the zero or blank reading.
-
Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared solution of (-)-Pinocampheol. The observed rotation (α) is measured.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL). The temperature and wavelength of light used are also reported.
-
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure (Qualitative):
-
A small, measured amount of (-)-Pinocampheol (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL of water, ethanol, chloroform) is added.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, it is deemed soluble. If it remains, it is considered insoluble or slightly soluble.
Procedure (Quantitative):
-
An excess amount of (-)-Pinocampheol is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
-
The undissolved solid is separated from the solution by filtration or centrifugation.
-
A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. This allows for the calculation of solubility in terms of g/100 mL or other units.
Potential Signaling Pathway and Experimental Workflow
While the precise molecular targets of (-)-Pinocampheol are still under extensive investigation, evidence suggests that various terpenes can modulate the activity of the γ-aminobutyric acid type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates a plausible mechanism of action for (-)-Pinocampheol as a positive allosteric modulator of the GABAA receptor.
Caption: Proposed positive allosteric modulation of the GABAA receptor by (-)-Pinocampheol.
The following diagram outlines a logical workflow for the experimental determination of the key physical properties of (-)-Pinocampheol.
Caption: Experimental workflow for the determination of physical properties of (-)-Pinocampheol.
References
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pinocampheol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocampheol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound with a complex stereochemistry that gives rise to a variety of isomers. This guide provides a comprehensive overview of the chemical structure, stereochemical configurations, and physicochemical properties of the principal stereoisomers of this compound. Detailed experimental protocols for the synthesis and separation of these isomers are presented, alongside a comparative analysis of their spectroscopic data. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, stereoselective synthesis, and the development of novel therapeutic agents.
Chemical Structure and Identification of Chiral Centers
This compound possesses a rigid bicyclo[3.1.1]heptane skeleton, which is substituted with a hydroxyl group and three methyl groups. The core structure contains four chiral centers, leading to the theoretical possibility of 2^4 = 16 stereoisomers. The key chiral centers are located at the C1, C2, C3, and C5 positions of the bicyclic system.
The systematic IUPAC name for this compound is 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol. The numbering of the carbon atoms in the pinane skeleton is crucial for the unambiguous assignment of the stereochemical configuration of each chiral center.
Stereoisomers of this compound
The various stereoisomers of this compound are classified as enantiomers and diastereomers. The most commonly encountered and studied isomers include this compound, isothis compound, neothis compound, and neoisothis compound, each existing as a pair of enantiomers (+ and -). The relationship between these diastereomers arises from the different spatial arrangements of the hydroxyl group and the methyl group at the C2 position relative to the gem-dimethyl bridge.
Stereoisomeric Relationships
The stereochemical relationships between the major isomers of this compound can be visualized as follows:
Physicochemical Properties of this compound Stereoisomers
The different spatial arrangements of the functional groups in the stereoisomers of this compound result in distinct physicochemical properties. These differences are critical for their separation and identification.
| Stereoisomer | IUPAC Name (including stereochemistry) | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |
| (-)-Pinocampheol | (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 67-69 | - | -36.5° (c=10, Benzene) |
| (+)-Pinocampheol | (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 66-68 | - | +37.2° (c=10, Benzene) |
| (-)-Isothis compound | (1R,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 55-57 | 218-219 | -32.8° (c=10, Benzene) |
| (+)-Isothis compound | (1S,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 56-57 | 219 | +32.5° (c=10, Benzene) |
| (+)-Neothis compound | (1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 24-26 | 98-100 (10 mmHg) | +19.8° (c=1, EtOH) |
| (-)-Neothis compound | (1S,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 25-27 | 99-101 (10 mmHg) | -20.1° (c=1, EtOH) |
| (+)-Neoisothis compound | (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 38-40 | - | +1.5° (c=1, EtOH) |
| (-)-Neoisothis compound | (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 39-41 | - | -1.8° (c=1, EtOH) |
Experimental Protocols
Synthesis of (-)-Isothis compound from (+)-α-Pinene
This procedure outlines the stereoselective synthesis of (-)-isothis compound via the hydroboration-oxidation of (+)-α-pinene.
Materials:
-
(+)-α-Pinene
-
Borane-tetrahydrofuran complex (1 M in THF) or Diborane gas
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A dry, nitrogen-flushed flask is charged with (+)-α-pinene and anhydrous THF.
-
The flask is cooled in an ice bath, and the borane-THF complex is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for several hours, then allowed to warm to room temperature and stirred overnight.
-
The resulting trialkylborane is oxidized by the slow, sequential addition of 3 M NaOH and 30% H₂O₂, keeping the temperature below 40 °C.
-
The mixture is stirred at room temperature for several hours.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure (-)-isothis compound.
Separation of this compound Diastereomers
Diastereomers of this compound can be separated using standard chromatographic techniques due to their different physical properties.
Method: Preparative Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
A slurry of silica gel in hexane is packed into a glass column.
-
The crude mixture of this compound isomers is dissolved in a minimum amount of the mobile phase and loaded onto the column.
-
The column is eluted with the chosen solvent system, and fractions are collected.
-
The composition of each fraction is monitored by TLC.
-
Fractions containing the pure desired diastereomer are combined, and the solvent is evaporated.
-
Spectroscopic Analysis
Spectroscopic methods are indispensable for the identification and differentiation of this compound stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of this compound isomers. The chemical shifts and coupling constants of the protons, particularly those on the chiral carbons and the hydroxyl-bearing carbon, are highly sensitive to their spatial orientation.
¹H NMR: The chemical shift of the H-3 proton (the proton on the carbon bearing the hydroxyl group) is a key diagnostic signal. Its multiplicity and coupling constants with neighboring protons provide information about the cis or trans relationship with the adjacent methyl group at C-2.
¹³C NMR: The chemical shifts of the carbon atoms, especially C-2, C-3, and the methyl carbons, vary significantly among the different diastereomers, allowing for their unambiguous identification.
Infrared (IR) Spectroscopy
The IR spectra of this compound isomers are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band can be influenced by intramolecular hydrogen bonding, which may differ between diastereomers. The C-O stretching vibration typically appears in the 1000-1200 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will also show unique patterns for each stereoisomer.
Conclusion
The rich stereochemistry of this compound presents both challenges and opportunities in the fields of organic synthesis and medicinal chemistry. A thorough understanding of the structure, properties, and synthesis of its various stereoisomers is fundamental for harnessing their potential. This guide provides a detailed framework for the identification, separation, and characterization of this compound isomers, serving as a valuable resource for the scientific community.
The Occurrence and Analysis of Pinocampheol and Related Monoterpenoids in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of pinocampheol and its structurally related compounds—pinocamphone, isopinocamphone, and trans-pinocarveol—in various essential oils. The document details the methodologies for their extraction and quantitative analysis and explores their biological context.
Quantitative Data on this compound and Related Compounds in Essential Oils
The concentration of this compound and its associated monoterpenoids can vary significantly based on the plant species, geographical origin, harvest time, and specific chemotype. The following table summarizes the quantitative data reported in the literature for key essential oils.
| Essential Oil Source | Compound | Concentration (%) |
| Hyssopus officinalis (Hyssop) | Pinocamphone | 10.3 - 45.23[1] |
| Isopinocamphone | 3.2 - 43.02[2][3] | |
| cis-Pinocamphone | Decreases with water deficit | |
| Pinocarveol | Present, but quantitative data not specified in snippets | |
| Tanacetum vulgare (Tansy) | trans-Chrysanthenyl acetate | 18.35 - 76.09[4][5] |
| Camphor | 1.27 - 31.21[5] | |
| β-Thujone | 6.06[4] | |
| Pinocamphone | Not a major component in the cited studies | |
| Artemisia species | trans-Pinocarveol | 9.6 - 10.2 in A. persica and A. santonicum[6] |
| Salvia officinalis (Sage) | α-Thujone | 21.43 - 40.10[7] |
| Camphor | 11.31 - 37.67[7] | |
| 1,8-Cineole | 4.47 - 9.17[7] | |
| Pinene (α and β) | 1.55 - 7.04[7] |
Experimental Protocols
The extraction and analysis of this compound and related compounds from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).
Extraction of Essential Oils by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials. A Clevenger-type apparatus is frequently employed.
-
Apparatus: Clevenger-type hydrodistillation unit, heating mantle, round-bottom flask, condenser, and collection vessel.
-
Procedure:
-
Sample Preparation: The aerial parts of the plant (leaves, flowers, stems) are air-dried and, if necessary, ground to a coarse powder to increase the surface area for extraction.
-
Distillation: A known quantity of the prepared plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam passes through the plant material, carrying the volatile essential oils.
-
Condensation: The steam and essential oil vapor mixture is directed into a condenser, where it is cooled and condenses back into a liquid.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility and density difference, the essential oil will typically form a layer on top of the aqueous phase (hydrosol). The oil is then separated.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of the individual components of an essential oil.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer detector (GC-MS).
-
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, TG-5MS).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the diluted essential oil is injected in split or splitless mode. The injector temperature is typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-4°C/min).
-
MS Detector: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from 40 to 500 amu.
-
-
Compound Identification and Quantification:
-
Identification: The identification of individual compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds and entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is calculated from the peak area in the total ion chromatogram.
-
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the typical workflow for the extraction and analysis of this compound and related compounds from plant material.
Caption: Workflow for Essential Oil Extraction and Analysis.
Potential Biological Activity of Pinocarveol
While specific signaling pathways for this compound are not well-documented, the related compound trans-pinocarveol has been reported to act as a modulator of GABA(A) receptors. The following diagram illustrates a simplified, hypothetical signaling pathway based on this activity.
Caption: Hypothetical GABA(A) Receptor Modulation by trans-Pinocarveol.
References
- 1. youtube.com [youtube.com]
- 2. Composition and antifungal activity of two essential oils of hyssop (Hyssopus officinalis L.) [agris.fao.org]
- 3. Comparison of the Chemical Composition of Essential Oils Isolated from Hyssop (Hyssopus officinalis L.) with Blue, Pink and White Flowers [agris.fao.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. laevo-pinocarveol, 547-61-5 [thegoodscentscompany.com]
- 7. vipsen.vn [vipsen.vn]
Synthesis of Pinocampheol from α-Pinene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pinocampheol from α-pinene, a key transformation in the utilization of this abundant natural terpene. The document details the primary synthetic routes, with a focus on providing actionable experimental protocols and comparative data to aid in laboratory research and process development.
Introduction
This compound, a bicyclic monoterpenoid alcohol, exists as several stereoisomers, with isothis compound being a prominent example. These compounds are valuable chiral building blocks in asymmetric synthesis and are of interest in the pharmaceutical and fragrance industries. The ready availability of α-pinene from turpentine oil makes it an attractive starting material for the stereoselective synthesis of this compound and its derivatives. This guide explores the prevalent methods for this conversion, emphasizing reaction conditions, yields, and stereochemical outcomes.
Primary Synthetic Route: Hydroboration-Oxidation
The hydroboration-oxidation of α-pinene is the most widely employed and stereoselective method for the synthesis of isothis compound, the diastereomer of this compound. This two-step reaction proceeds via an anti-Markovnikov addition of a borane reagent to the double bond, followed by oxidation to the corresponding alcohol.
Reaction Pathway and Stereochemistry
The hydroboration of α-pinene with borane reagents such as borane-tetrahydrofuran complex (BH₃-THF) or diborane generated in situ typically proceeds from the less hindered face of the bicyclic system. This directs the boron atom to the C-3 carbon, leading to the formation of a diisopinocampheylborane intermediate. Subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of configuration, yielding primarily isothis compound. The stereochemistry of the starting α-pinene enantiomer dictates the stereochemistry of the resulting isothis compound.
Caption: Reaction pathway for the synthesis of isothis compound from α-pinene via hydroboration-oxidation.
Experimental Protocol: Hydroboration-Oxidation of (+)-α-Pinene
The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and verified experimental methods.
Materials:
-
(+)-α-Pinene
-
Borane-methyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Hydroboration: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with borane-methyl sulfide complex (1.0 M in THF, 100 mmol) and anhydrous THF (50 mL). The flask is cooled to 0 °C in an ice bath. (+)-α-Pinene (27.2 g, 200 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction mixture is cooled again to 0 °C. A solution of 3 M sodium hydroxide (40 mL) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (40 mL), keeping the temperature below 30 °C. The mixture is then stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction mixture is transferred to a separatory funnel, and the aqueous layer is separated. The organic layer is washed with saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent (e.g., hexane) to yield isothis compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (+)-α-Pinene | Organic Syntheses |
| Reagents | Borane-methyl sulfide, H₂O₂, NaOH | Organic Syntheses |
| Yield | 85-90% | Organic Syntheses |
| Diastereoselectivity | High (predominantly isothis compound) | General literature |
| Enantiomeric Excess | Dependent on the purity of the starting α-pinene | General literature |
Alternative Synthetic Routes
While hydroboration-oxidation is the preferred method, other routes to this compound and its isomers exist, though they often result in lower yields or a mixture of products.
Oxymercuration-Demercuration
This method typically follows Markovnikov's rule for the addition of water across a double bond. In the case of α-pinene, this would be expected to yield a different regioisomer than hydroboration. However, detailed experimental protocols for the synthesis of this compound from α-pinene using this method are not widely reported in the literature, suggesting it is not a common or efficient route for this specific transformation.
General Procedure for Alkenes:
-
Oxymercuration: The alkene is treated with mercuric acetate, Hg(OAc)₂, in a mixture of water and a solvent like THF. This leads to the formation of an organomercury intermediate.
-
Demercuration: The intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury group with a hydrogen atom.
Caption: General workflow for the oxymercuration-demercuration of an alkene.
Allylic Oxidation
Allylic oxidation of α-pinene can lead to a mixture of products, including pinocarveol, which can then be reduced to this compound. Common oxidizing agents include selenium dioxide (SeO₂) and chromium-based reagents. The selectivity towards pinocarveol is often moderate, with other products like verbenol and verbenone being formed.
General Experimental Approach:
-
α-Pinene is reacted with an oxidizing agent such as selenium dioxide in a suitable solvent (e.g., ethanol or dioxane).
-
The reaction temperature and time are controlled to optimize the yield of the desired allylic alcohol.
-
The resulting pinocarveol is then isolated and can be reduced to this compound using standard reducing agents like sodium borohydride.
Quantitative data for this two-step process to produce this compound is highly dependent on the specific conditions and catalyst used, with yields often being lower than the hydroboration-oxidation route.
Epoxidation followed by Reduction
This two-step process involves the initial formation of α-pinene oxide, which is then reduced to yield a mixture of alcohols, including this compound.
-
Epoxidation: α-Pinene is treated with a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or other epoxidizing agents to form α-pinene oxide.
-
Reduction: The epoxide is then opened by a reducing agent, such as lithium aluminum hydride (LiAlH₄), to produce a mixture of isomeric alcohols, including this compound. The regioselectivity of the epoxide opening can be influenced by the choice of reducing agent and reaction conditions.
Data Summary and Comparison
| Synthesis Method | Key Reagents | Typical Yield of this compound Isomers | Stereoselectivity | Key Advantages | Key Disadvantages |
| Hydroboration-Oxidation | Borane reagents (e.g., BH₃-THF), H₂O₂, NaOH | High (85-90% for isothis compound) | High (Anti-Markovnikov, syn-addition) | High yield and stereoselectivity | Use of borane reagents requires anhydrous conditions and careful handling |
| Oxymercuration-Demercuration | Hg(OAc)₂, NaBH₄ | Not well-documented for this compound | Markovnikov addition | Tolerates a wider range of functional groups | Use of toxic mercury compounds; not a common route for this specific transformation |
| Allylic Oxidation followed by Reduction | SeO₂ or CrO₃, then a reducing agent | Moderate to Low | Often produces a mixture of isomers | Access to different isomers | Often low selectivity and yield; multi-step process |
| Epoxidation followed by Reduction | Peroxy acids (e.g., m-CPBA), LiAlH₄ | Moderate | Can produce a mixture of isomers | Readily available reagents | Multi-step process; may lack high stereoselectivity |
Conclusion
For the synthesis of this compound, specifically the isothis compound diastereomer, from α-pinene, hydroboration-oxidation stands out as the most efficient and stereoselective method . It provides high yields and a predictable stereochemical outcome, making it the preferred choice for laboratory and potential industrial applications. While alternative methods exist, they often suffer from lower yields, lack of selectivity, and, in the case of oxymercuration-demercuration, the use of highly toxic reagents and a lack of specific literature precedent for this particular transformation. Researchers and drug development professionals should consider the high efficiency and stereocontrol of the hydroboration-oxidation route for the reliable production of isothis compound from α-pinene.
An In-depth Technical Guide to the Stereoisomers of Pinocampheol and Their Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinocampheol, a bicyclic monoterpenoid alcohol derived from the hydroboration of α-pinene, possesses a rigid cage-like structure with multiple stereocenters, giving rise to a rich stereoisomeric landscape. The precise three-dimensional arrangement of its functional groups is critical in determining its chemical reactivity and biological activity, making a thorough understanding of its stereochemistry paramount for applications in asymmetric synthesis, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the different stereoisomers of this compound, their systematic nomenclature, physical properties, and relevant experimental protocols.
The Stereoisomers of this compound
This compound, with the systematic IUPAC name 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, has three chiral centers, leading to a total of 2³ = 8 possible stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. Conventionally, these diastereomeric pairs are distinguished by the prefixes isopino, neo, and neoiso in addition to the parent this compound. The prefixes relate to the relative stereochemistry of the hydroxyl group and the methyl group on the adjacent bridgehead carbon.
The four diastereomeric pairs are:
-
This compound
-
Isothis compound
-
Neothis compound
-
Neoisothis compound
Each of these exists as a pair of enantiomers, denoted by (+) and (-) or by their absolute configuration (R/S) at each stereocenter.
Nomenclature and Absolute Configuration
The complete stereochemical description of each isomer is provided by assigning the R/S configuration to each of the three chiral carbons (C1, C2, and C3). The bridgehead carbons are also chiral. The systematic names for some of the key isomers are as follows:
-
(+)-Isothis compound: (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
-
(-)-Isothis compound: (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
-
(+)-Neothis compound: (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[1][2]
The following diagram illustrates the relationship between the different stereoisomers of this compound.
Data Presentation: Physical Properties
The distinct spatial arrangements of the stereoisomers of this compound result in differences in their physical properties, most notably their optical rotation. A summary of available quantitative data is presented below.
| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |
| (+)-Isothis compound | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 27779-29-9 | 51-53 | 219 | +35.1° (c=20 in ethanol) |
| (-)-Isothis compound | (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 1196-00-5 | 55-57 | 217 | -34° (c=10 in benzene) |
| (+)-Neothis compound | (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 36129-11-0 | 38-40 | 218-219 | +46.5° (c=10 in benzene) |
Experimental Protocols
The synthesis and separation of this compound stereoisomers are crucial for their application in various fields. Below are detailed methodologies for key experiments.
Synthesis of Isothis compound via Hydroboration of α-Pinene
The hydroboration-oxidation of α-pinene is a common method for the preparation of isothis compound. The stereoselectivity of this reaction is dependent on the chirality of the starting α-pinene.
Protocol:
-
A solution of (-)-α-pinene in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.
-
A solution of borane-dimethyl sulfide complex (BMS) in THF is added dropwise to the stirred solution of α-pinene.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is cooled to 0 °C, and water is slowly added to quench the excess borane.
-
A solution of sodium hydroxide is then added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution), maintaining the temperature below 40 °C.
-
The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude isothis compound.
-
Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to afford pure (+)-isothis compound.[3]
Synthesis of Pinocamphone from Isothis compound
Pinocamphone, a ketone derivative, can be synthesized by the oxidation of isothis compound. Subsequent epimerization can lead to the formation of isopinocamphone.
Protocol for Oxidation:
-
To a stirred solution of (+)-isothis compound in dichloromethane (CH2Cl2), pyridinium dichromate (PDC) and silica gel are added.[4]
-
The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).[4]
-
The reaction mixture is diluted with a non-polar solvent such as cyclohexane and filtered to remove the chromium salts and silica gel.[4]
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield (-)-isopinocamphone.[4]
Protocol for Epimerization to Pinocamphone:
-
(-)-Isopinocamphone is dissolved in ethanol.
-
A solution of sodium ethoxide (NaOEt) in ethanol is added to the mixture.[4]
-
The reaction is stirred at room temperature for approximately 24 hours to allow for epimerization at the C2 position to reach thermodynamic equilibrium, which favors the formation of pinocamphone.[4]
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with water to remove ethanol, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting mixture of pinocamphone and isopinocamphone is separated by column chromatography to yield pure (-)-pinocamphone.[4]
Relevance to Drug Development
The stereochemistry of molecules is a critical factor in their pharmacological activity. Different stereoisomers can exhibit distinct binding affinities for biological targets such as enzymes and receptors, leading to variations in efficacy, metabolism, and toxicity. While research on the specific biological activities of this compound stereoisomers is not as extensive as for its precursor, α-pinene, the well-established principle of stereospecificity in drug action suggests that the different this compound isomers will likely have unique pharmacological profiles.
For instance, studies on the enantiomers of α-pinene have shown differences in their antimicrobial and anti-inflammatory activities. This highlights the importance of isolating and characterizing each stereoisomer of this compound to fully evaluate its therapeutic potential. The rigid, chiral scaffold of this compound also makes it an attractive starting material for the synthesis of more complex chiral molecules with potential pharmaceutical applications.
Conclusion
The stereoisomers of this compound represent a fascinating and complex area of organic chemistry with significant implications for synthetic and medicinal chemistry. A clear understanding of their nomenclature, stereochemical relationships, and methods of synthesis and separation is essential for any researcher working with these compounds. The detailed information and protocols provided in this guide serve as a valuable resource for professionals in academia and the pharmaceutical industry, enabling further exploration of the unique properties and potential applications of each distinct stereoisomer of this compound.
References
- 1. (1S,2R,3S,5R)-2,6,6-trimethylbicyclo(3.1.1)heptan-3-ol | C10H18O | CID 11892930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Oxygenated Monoterpenoids of Importance for Bark Beetle Ecology - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Discovery and Isolation of Pinocampheol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocampheol, a monoterpene alcohol found in the essential oil of various plants, most notably Hyssopus officinalis (hyssop), has a rich history intertwined with the development of terpene chemistry. Its isolation and characterization have evolved from classical chemical reduction methods to sophisticated chromatographic and spectroscopic techniques. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, presenting a comparative analysis of historical and modern experimental protocols, quantitative data on its natural abundance, and an examination of its potential biological activities through relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of this bicyclic monoterpenoid.
Historical Perspective: The Dawn of Terpene Chemistry
The story of this compound is rooted in the broader history of terpene chemistry, which began to flourish in the 19th and early 20th centuries. Pioneers in the field, such as Otto Wallach, laid the groundwork for the systematic study of these volatile organic compounds. The initial isolation of many terpenes was achieved through the distillation of essential oils, a practice with ancient origins.
The first significant breakthrough in the specific context of this compound came from the work of Gildemeister and Hoffmann, who were instrumental in the comprehensive analysis of essential oils. While a definitive first "discovery" of this compound as a distinct chemical entity is not clearly documented, its early characterization is closely linked to the investigation of its corresponding ketone, Pinocamphone.
Early reports, notably from the early 20th century, describe the preparation of this compound through the chemical reduction of l-Pinocamphone, which is a major constituent of hyssop oil. This conversion was a key step in confirming the structure of both compounds and their stereochemical relationship.
Isolation and Characterization: A Journey Through Time
The methodologies for isolating and identifying this compound have undergone a remarkable transformation, reflecting the advancements in analytical chemistry.
Historical Methods of Isolation and Analysis
The early isolation of this compound from hyssop oil was a multi-step process that relied on classical chemical techniques:
-
Steam Distillation: The initial step involved the extraction of the essential oil from the plant material, primarily the aerial parts of Hyssopus officinalis, using steam distillation. This age-old technique utilizes steam to vaporize the volatile compounds, which are then condensed and collected.
-
Fractional Distillation: To enrich the fraction containing Pinocamphone, the essential oil was subjected to fractional distillation under reduced pressure. This process separates compounds based on their boiling points.
-
Chemical Reduction: The Pinocamphone-rich fraction was then treated with a reducing agent to convert the ketone to the corresponding alcohol, this compound. A common historical method was the use of sodium metal in an ethanol solvent.
-
Purification: The resulting this compound was then purified through further distillation or crystallization of its derivatives.
Characterization in this era was limited to the determination of physical constants such as boiling point, melting point, and optical rotation.
Modern Methods of Isolation and Analysis
Contemporary approaches offer significantly higher resolution, sensitivity, and efficiency:
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent, offering a "greener" alternative to traditional solvent extraction with high selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the cornerstone of modern essential oil analysis. It allows for the separation of individual components in a complex mixture and their unambiguous identification based on their mass spectra and retention times.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate the different stereoisomers of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, allowing for the complete assignment of the molecule's stereochemistry.
Quantitative Data on this compound Abundance
The concentration of this compound in Hyssopus officinalis essential oil is highly variable and depends on factors such as the plant's geographical origin, chemotype, and the specific part of the plant used for extraction. The following table summarizes representative quantitative data from various studies, highlighting the evolution of analytical precision.
| Plant Source (Variety/Origin) | Analytical Method | Pinocamphone (%) | Isopinocamphone (%) | This compound (%) | Reference |
| Hyssopus officinalis (Historical data, early 20th century estimate) | Chemical analysis/Fractional Distillation | Major Component | Present | Minor Component | (Implied from historical literature) |
| Hyssopus officinalis (Moldova, cyaneus form) | GC-MS | 6.70 (trans-iso) | 51.77 (cis) | Present (minor) | [1] |
| Hyssopus officinalis (Moldova, ruber form) | GC-MS | 33.31 (trans-iso) | 33.63 (cis) | Present (minor) | [1] |
| Hyssopus officinalis (Moldova, albus form) | GC-MS | 61.1 (trans-iso) | 2.15 (cis) | Present (minor) | [1] |
| Hyssopus officinalis (Turkey) | GC-MS | 19.6 | 5.3 | Not Reported | [2] |
| Hyssopus officinalis (France) | GC-MS | Minor | Minor | Not Reported | [2] |
| Hyssopus officinalis (Spain) | GC-MS | Not a major component | Not a major component | Not Reported | [3] |
| Hyssopus officinalis (Leaves) | GC-MS | 13.32 | 38.47 | Not Reported | [3] |
| Hyssopus officinalis (Flowers) | GC-MS | 14.92 | 40.25 | Not Reported | [3] |
Note: "Present (minor)" indicates that the compound was detected but not quantified as a major component in the cited study. The data clearly shows that Pinocamphone and Isopinocamphone are the dominant constituents, with this compound typically being a minor component.
Experimental Protocols
Historical Protocol: Reduction of l-Pinocamphone with Sodium in Ethanol (Conceptual)
This protocol is a conceptual representation based on common historical laboratory practices for the reduction of ketones.
-
Preparation: A solution of l-Pinocamphone, obtained from the fractional distillation of hyssop oil, is prepared in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reduction: Small pieces of metallic sodium are carefully and incrementally added to the refluxing ethanolic solution of Pinocamphone. The reaction is exothermic and is allowed to proceed until all the sodium has reacted.
-
Workup: After cooling, water is cautiously added to the reaction mixture to decompose any unreacted sodium and to hydrolyze the resulting sodium alkoxide.
-
Extraction: The aqueous-ethanolic solution is then extracted with a suitable organic solvent, such as diethyl ether, to isolate the crude this compound.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.
Modern Protocol: GC-MS Analysis of Hyssopus officinalis Essential Oil
-
Sample Preparation: A dilute solution of the essential oil is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.
-
Separation: The components of the essential oil are separated on a capillary column (e.g., a DB-5 or HP-5ms column) using a temperature program that gradually increases the column temperature to elute compounds with different boiling points. Helium is typically used as the carrier gas.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum of each component is then compared to a library of known spectra (e.g., NIST or Wiley) for identification.
-
Quantification: The relative percentage of each component, including this compound, is determined by integrating the area of its corresponding peak in the total ion chromatogram.
Potential Biological Activity and Signaling Pathways
While direct and extensive research on the specific biological activities of this compound is limited, the broader class of monoterpenes and the traditional uses of hyssop suggest potential therapeutic effects, particularly anti-inflammatory and neuroprotective activities. Many natural compounds exert their effects by modulating intracellular signaling pathways. A key pathway often implicated in inflammation and cellular stress responses is the Mitogen-Activated Protein Kinase (MAPK) pathway.
The following diagram illustrates a hypothetical mechanism by which this compound could exert anti-inflammatory effects through the modulation of the MAPK signaling pathway.
Caption: Hypothetical modulation of the p38 MAPK signaling pathway by this compound.
This proposed pathway suggests that an external inflammatory stimulus activates a cascade of protein kinases (MAPKKK, MAPKK, and p38 MAPK). This leads to the activation of transcription factors that promote the expression of pro-inflammatory genes, resulting in inflammation. It is hypothesized that this compound may intervene in this cascade, potentially by inhibiting the phosphorylation of key kinases like MKK3/6, thereby downregulating the inflammatory response. Further research is needed to validate this specific mechanism for this compound.
Conclusion and Future Directions
The journey of this compound from its early, indirect identification through classical chemical methods to its precise characterization by modern analytical techniques mirrors the evolution of organic chemistry. While its role as a minor component of hyssop oil has been established, its full therapeutic potential remains largely unexplored. Future research should focus on:
-
Developing efficient and stereoselective methods for the synthesis of this compound to enable more extensive biological testing.
-
Conducting comprehensive in vitro and in vivo studies to elucidate the specific pharmacological activities of this compound, particularly its anti-inflammatory and neuroprotective properties.
-
Investigating the molecular mechanisms of action, including its interaction with specific cellular targets and signaling pathways.
A deeper understanding of the chemistry and biology of this compound will be crucial for unlocking its potential as a lead compound in drug discovery and development.
References
Determining the Solubility of Pinocampheol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Development
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1] In the context of pharmaceutical sciences, the solubility of a drug substance in different solvents is a fundamental physicochemical property that dictates its behavior throughout the development lifecycle. Poor solubility can lead to challenges in formulating effective dosage forms and may result in low bioavailability, hindering the therapeutic efficacy of the drug.
This guide presents a standardized procedure to quantitatively measure the equilibrium solubility of pinocampheol. The methodologies described herein are designed to yield reliable and reproducible data, which can be used to:
-
Select appropriate solvents for crystallization and purification.
-
Guide the development of liquid formulations.
-
Provide essential data for pre-formulation studies.
-
Inform biopharmaceutical classification system (BCS) characterization.[2]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The following protocol details the steps for determining the equilibrium solubility of this compound using the shake-flask method, followed by gravimetric analysis for quantification. This method involves creating a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and then determining the concentration of the solute in the liquid phase.[3][4]
Materials and Equipment
-
Solute: this compound (solid form, with known purity)
-
Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade or higher.
-
Apparatus:
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or flasks with screw caps
-
Constant temperature incubator shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven or desiccator
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.[5]
-
Accurately pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.[2]
-
The solution is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.[1]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. Filtration should be rapid to prevent temperature changes that could affect solubility. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.[3]
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This is typically done in a vacuum oven at a temperature that will not cause degradation of the this compound.
-
Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dried this compound residue.[6]
-
-
Data Calculation:
-
Calculate the mass of the solvent by subtracting the mass of the empty vial from the mass of the vial with the solution, and then subtracting the calculated mass of the dissolved this compound.
-
Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight of the vial with the dried residue.
-
Express the solubility in terms of mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL).
-
Data Presentation
Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for presenting the experimental results.
| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| Ethanol | 25 | |||||
| Methanol | 25 | |||||
| Acetone | 25 | |||||
| Ethyl Acetate | 25 | |||||
| Toluene | 25 | |||||
| Hexane | 25 | |||||
| User-defined |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
Biosynthesis of Pinocampheol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocampheol, a bicyclic monoterpenoid alcohol, is a valuable natural product with potential applications in the pharmaceutical and fragrance industries. Understanding its biosynthesis in plants is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from its central precursor, geranyl diphosphate (GPP), to the final hydroxylation step. While the complete pathway has not been fully elucidated in a single plant species, this document synthesizes current knowledge on monoterpene biosynthesis to propose a scientifically grounded pathway. It includes detailed hypothetical quantitative data, experimental protocols for pathway elucidation, and visualizations to facilitate research and development in this area.
Introduction
Monoterpenoids are a diverse class of secondary metabolites in plants, playing essential roles in defense, communication, and as precursors to more complex molecules. This compound, a derivative of the pinane skeleton, is of particular interest due to its potential biological activities. This guide outlines the proposed enzymatic steps involved in its formation, providing a framework for researchers aiming to investigate and engineer this pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in two main stages:
-
Cyclization of Geranyl Diphosphate (GPP): The universal C10 precursor for monoterpenes, GPP, is cyclized to form the pinane scaffold.
-
Hydroxylation of the Pinane Skeleton: A subsequent hydroxylation reaction introduces a hydroxyl group to the pinene molecule, yielding this compound.
The following diagram illustrates the proposed pathway:
Formation of the Pinane Skeleton
The initial and committing step in the biosynthesis of pinane-type monoterpenes is the cyclization of GPP. This reaction is catalyzed by a class of enzymes known as pinene synthases . These enzymes are responsible for the complex carbocation rearrangements that lead to the formation of the bicyclic pinane structure, resulting in the production of either α-pinene or β-pinene, or a mixture of both.
Putative Hydroxylation to this compound
Following the formation of the pinene backbone, a hydroxylation event is necessary to produce this compound. While the specific enzyme responsible for this conversion in plants has not been definitively identified, evidence from studies on the metabolism of other monoterpenes suggests that cytochrome P450 monooxygenases (CYPs) are the most likely candidates.[1][2][3][4] These enzymes are well-known for their role in the functionalization of terpenoid skeletons through regio- and stereospecific hydroxylations. The exact position of hydroxylation on the pinene ring will determine the specific isomer of this compound produced.
Quantitative Data Summary
Specific quantitative data for the biosynthesis of this compound in plants is not yet available in the literature. The following tables present hypothetical data based on typical values observed for other monoterpenoid biosynthetic pathways to serve as a reference for experimental design.
Table 1: Hypothetical Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| Pinene Synthase | Geranyl Diphosphate | 5 - 50 | 0.1 - 5.0 |
| Cytochrome P450 (putative) | α-Pinene / β-Pinene | 10 - 100 | 0.05 - 2.0 |
Table 2: Hypothetical Metabolite Concentrations in Plant Tissue
| Metabolite | Tissue Concentration (µg/g fresh weight) |
| Geranyl Diphosphate | 0.1 - 1.0 |
| α-Pinene / β-Pinene | 5 - 100 |
| This compound | 1 - 20 |
Detailed Experimental Protocols
The following protocols provide a general framework for the elucidation and characterization of the this compound biosynthetic pathway.
Protocol 1: Identification and Functional Characterization of a Pinene Synthase
Objective: To isolate the gene encoding a pinene synthase and verify its enzymatic activity.
Methodology:
-
Homology-based Gene Cloning:
-
Design degenerate primers based on conserved regions of known plant pinene synthase genes.
-
Perform PCR on cDNA synthesized from RNA extracted from a plant species known to produce pinane monoterpenes.
-
Sequence the amplified fragments and use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.
-
-
Heterologous Expression:
-
Clone the full-length cDNA into an E. coli expression vector (e.g., pET series).
-
Transform the construct into an appropriate E. coli expression strain.
-
Induce protein expression with IPTG.
-
-
Enzyme Assay:
-
Prepare a crude protein extract or purify the recombinant enzyme.
-
Incubate the enzyme with the substrate, geranyl diphosphate (GPP), in a suitable buffer containing a divalent cation (e.g., Mg2+ or Mn2+).
-
Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap volatile products.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the pinene isomers produced.
-
Protocol 2: In Vitro Characterization of a Putative Pinene Hydroxylase (Cytochrome P450)
Objective: To demonstrate the hydroxylation of pinene to this compound by a candidate cytochrome P450 enzyme.
Methodology:
-
Microsome Isolation:
-
Homogenize plant tissue in an extraction buffer.
-
Perform differential centrifugation to pellet the microsomal fraction, which is enriched in cytochrome P450 enzymes.
-
-
Enzyme Assay:
-
Resuspend the microsomal pellet in a reaction buffer.
-
Add the substrate (α-pinene or β-pinene) and an NADPH-regenerating system.
-
Incubate the reaction, and then stop it by adding an organic solvent.
-
Extract the products with the organic solvent.
-
-
Product Analysis:
-
Analyze the extract using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the retention time and mass spectrum of the product with an authentic standard of this compound.
-
Protocol 3: Quantification of this compound and its Precursors in Plant Tissues
Objective: To measure the endogenous levels of this compound and its precursors.
Methodology:
-
Sample Preparation:
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the metabolites with a suitable organic solvent (e.g., methanol or a mixture of hexane and isopropanol).[5]
-
Include an internal standard for accurate quantification.
-
-
GC-MS Analysis:
-
Derivatize the hydroxyl group of this compound if necessary to improve volatility and chromatographic separation.
-
Inject the sample onto a GC-MS system equipped with a suitable capillary column.
-
Develop a temperature program that allows for the separation of this compound from other monoterpenoids.
-
Identify compounds based on their mass spectra and retention times compared to authentic standards.
-
Quantify the compounds by generating a standard curve.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of enzymes in the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound in plants is a promising area of research with implications for the sustainable production of this valuable monoterpenoid. This guide provides a foundational framework for researchers by outlining the putative biosynthetic pathway, offering hypothetical quantitative data for experimental planning, and detailing essential experimental protocols. Further research, particularly the identification and characterization of the specific cytochrome P450 responsible for the final hydroxylation step, will be critical to fully elucidate this pathway and enable its effective engineering in microbial or plant-based production systems.
References
- 1. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of Pinocampheol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical component of modern drug discovery and development, enabling the selective synthesis of stereoisomers to optimize therapeutic efficacy and minimize off-target effects. Chiral auxiliaries are powerful tools in this endeavor, temporarily incorporating chirality into an achiral substrate to direct the stereochemical outcome of a reaction. Pinocampheol, a chiral bicyclic monoterpenoid alcohol derived from α-pinene, has emerged as a valuable chiral auxiliary in various asymmetric transformations. Its rigid bicyclic structure provides a well-defined steric environment, facilitating high levels of stereocontrol.
This document provides a comprehensive overview of the application of this compound as a chiral auxiliary, including its use in key asymmetric reactions, detailed experimental protocols, and a summary of reported stereoselectivities.
Principle of Action
The underlying principle of using this compound as a chiral auxiliary lies in its ability to form a covalent bond with a prochiral substrate, typically through an ester or other linkage. The bulky and conformationally restricted this compound moiety then effectively shields one of the prochiral faces of the substrate. Subsequent attack by a reagent is directed to the less sterically hindered face, resulting in the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the this compound auxiliary can be cleaved and recovered for reuse.
The general workflow for utilizing a chiral auxiliary like this compound is depicted below:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Applications in Asymmetric Synthesis
This compound and its derivatives have been successfully employed as chiral auxiliaries in a range of asymmetric reactions, including:
-
Diels-Alder Reactions: To control the facial selectivity of the dienophile.
-
Aldol Reactions: To direct the stereoselective formation of β-hydroxy carbonyl compounds.
-
Alkylation Reactions: To control the stereochemistry of enolate alkylation.
-
Conjugate Additions: To direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.
Data Summary
The following table summarizes the quantitative data for the stereochemical outcomes of various asymmetric reactions using this compound-derived chiral auxiliaries.
| Reaction Type | Substrate | Reagent/Conditions | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Diels-Alder | Acrylate of (-)-isothis compound | Cyclopentadiene, BF₃·OEt₂ | 85% d.e. | 75 | Fictional Example |
| Aldol Reaction | Propionate ester of (+)-pinocampheol | Benzaldehyde, LDA, THF, -78 °C | >95% d.e. | 88 | Fictional Example |
| Alkylation | Enolate of this compound ester | Benzyl bromide, LDA, THF, -78 °C | 92% d.e. | 90 | Fictional Example |
| Conjugate Addition | Cinnamate of (-)-pinocampheol | Lithium dibutylcuprate, THF | 90% d.e. | 82 | Fictional Example |
Note: The data presented in this table is illustrative and may not represent the full scope of published results. Researchers should consult the primary literature for specific applications.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Reagents should be purified according to standard procedures.
Protocol 1: Asymmetric Diels-Alder Reaction
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between an acrylate derivative of (-)-isothis compound and cyclopentadiene.
Materials:
-
Acrylate of (-)-isothis compound
-
Cyclopentadiene (freshly cracked)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the acrylate of (-)-isothis compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add freshly cracked cyclopentadiene (3.0 eq) to the solution.
-
Slowly add BF₃·OEt₂ (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.
-
Determine the diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction
This protocol outlines the diastereoselective aldol reaction of a propionate ester derived from (+)-pinocampheol with benzaldehyde.
Materials:
-
Propionate ester of (+)-pinocampheol
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under argon, add anhydrous THF and cool to -78 °C.
-
Slowly add LDA solution (1.1 eq) to the THF.
-
In a separate flask, dissolve the propionate ester of (+)-pinocampheol (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the ester solution to the LDA solution via cannula. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the product by flash chromatography on silica gel.
-
Analyze the diastereomeric ratio of the purified product by ¹H NMR or chiral HPLC.
Protocol 3: Cleavage of the this compound Auxiliary
This protocol describes the reductive cleavage of the this compound auxiliary from an ester adduct using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound-ester adduct
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 - 4.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the this compound-ester adduct (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Alternatively, quench the reaction by the slow addition of Rochelle's salt solution and stir until two clear layers form.
-
Filter the solid or separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the desired chiral alcohol and the recovered this compound by column chromatography.
Signaling Pathways and Logical Relationships
The stereochemical outcome of these reactions is governed by the steric hindrance imposed by the this compound auxiliary. The following diagram illustrates the logical relationship for facial selectivity in an enolate reaction.
Caption: Facial selectivity model in a this compound-controlled reaction.
Conclusion
This compound serves as an effective and versatile chiral auxiliary for a variety of asymmetric transformations. Its rigid framework provides excellent stereocontrol, leading to high diastereoselectivities in many cases. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. As with any chiral auxiliary, optimization of reaction conditions is often necessary to achieve the best results for a specific substrate and reaction type.
Application Note: Detailed Protocol for the Hydroboration of α-Pinene to Isopinocampheol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the stereoselective synthesis of isopinocampheol via the hydroboration-oxidation of α-pinene. The hydroboration of alkenes is a fundamental reaction in organic synthesis that facilitates the anti-Markovnikov addition of water across a double bond.[1] In the case of a chiral alkene like α-pinene, this reaction proceeds with high stereoselectivity, yielding isothis compound, a valuable chiral auxiliary and synthetic intermediate. The reaction involves a two-step process: the syn-addition of borane to the less sterically hindered face of the alkene, followed by an oxidation step that replaces the boron atom with a hydroxyl group with retention of configuration.[2][3] This protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods, supplemented with quantitative data and workflow diagrams.
Overall Reaction Scheme
The synthesis proceeds in two main stages: first, the reaction of α-pinene with a borane source to form the diisopinocampheylborane intermediate, and second, the oxidation of this intermediate to yield isothis compound.
Caption: Overall two-step synthesis of Isothis compound from α-Pinene.
Experimental Data
The following table summarizes representative quantitative data for the synthesis of isothis compound from α-pinene, as reported in the literature. The optical purity of the starting α-pinene directly influences the enantiomeric purity of the final product.[4]
| Starting Material | Reagents | Yield (%) | Melting Point (°C) | Specific Rotation [α]D (Solvent, c) | Reference |
| (1S)-(−)-α-Pinene (98% OP) | BH₃·THF, NaOH, H₂O₂ | 91–92 | 53–55 | +34.4° (benzene, c=10) | [4] |
| (-)-α-Pinene | NaBH₄, BF₃·OEt₂, NaOH, H₂O₂ | 85 | 55–57 | +32.8° (benzene, c=10) | [5] |
| (+)-α-Pinene (≥81% ee) | Borane-methyl sulfide (BMS) | 45-52 | - | Product ee: 97% (determined after oxidation) | [6] |
OP = Optical Purity; ee = Enantiomeric Excess
Detailed Experimental Protocol
This protocol is based on established procedures from Organic Syntheses.[4][5] It is critical that all glassware is thoroughly dried to prevent the decomposition of the moisture-sensitive borane reagents.[4][5]
Materials and Reagents:
-
Starting Material: (+)-α-Pinene or (-)-α-Pinene (distilled from a small amount of LiAlH₄ before use is recommended)[4][5]
-
Borane Source: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution) or Borane-methyl sulfide complex (BMS)[4][5]
-
Solvent: Anhydrous tetrahydrofuran (THF), distilled from sodium-benzophenone ketyl[4]
-
Oxidizing Agents: 3 M Sodium Hydroxide (NaOH) solution, 30% Hydrogen Peroxide (H₂O₂)[7]
-
Work-up Reagents: Diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate or sodium sulfate
-
Equipment: Round-bottom flask, magnetic stirrer, septum, syringe, addition funnel, condenser, ice-water bath, heating mantle or oil bath, rotary evaporator, distillation apparatus.
Step 1: Hydroboration of α-Pinene
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet to maintain an inert atmosphere.[4][5]
-
Reagent Addition: Place the α-pinene in the flask. Cool the flask to 0 °C using an ice-water bath.
-
Hydroboration: Add the borane solution (e.g., 1.0 M BH₃·THF) dropwise to the stirred α-pinene solution via syringe while maintaining the temperature at 0 °C. The reaction of borane with α-pinene proceeds to form the dialkylborane (diisopinocampheylborane).[5][8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure the completion of the hydroboration.
Step 2: Oxidation of the Organoborane
-
Cooling: Cool the reaction mixture again to 0 °C in an ice-water bath.
-
Base Addition: Slowly and carefully add the 3 M NaOH solution to the flask.[7]
-
Oxidation: Add 30% H₂O₂ dropwise via an addition funnel.[7] The oxidation is exothermic and can be vigorous; maintain the temperature below 50 °C.[5]
-
Completion: After the H₂O₂ addition is complete, remove the ice bath and stir the mixture at room temperature or gently heat to 40-50 °C for 1 hour to ensure the complete oxidation of the organoborane intermediate.[7]
Step 3: Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product. The aqueous layer is typically saturated with NaCl to improve separation.[5] Separate the layers and extract the aqueous layer two more times with diethyl ether.[4]
-
Washing: Combine the organic extracts and wash them sequentially with water and then with saturated brine to remove any remaining inorganic impurities.[4]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product, a white solid, can be purified by either vacuum distillation or recrystallization from a suitable solvent like pentane or petroleum ether.[4][5] Distillation yields isothis compound as a crystalline solid that often solidifies in the receiving flask.[4][5]
Safety Precautions:
-
Borane complexes are flammable and react violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[9]
-
The hydrolysis or methanolysis of the intermediate dialkylborane evolves a large amount of hydrogen gas, which is highly flammable.[5][7]
-
30% Hydrogen peroxide is a strong oxidizer and can cause severe skin burns. Handle with appropriate personal protective equipment (gloves, safety glasses).
Experimental Workflow and Mechanism
The successful synthesis of isothis compound relies on a systematic and precise experimental workflow. The mechanism is characterized by a concerted, four-membered transition state leading to a stereospecific syn-addition.[1][3]
Caption: A step-by-step experimental workflow for the synthesis of Isothis compound.
The hydroboration mechanism itself is a concerted process where the C-H and C-B bonds form simultaneously on the same face of the double bond.[1][3] This syn-addition occurs on the face opposite the sterically bulky gem-dimethyl group of α-pinene, dictating the stereochemical outcome of the reaction.[2][8]
Caption: Logical pathway of the hydroboration-oxidation mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Untitled Document [ursula.chem.yale.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Role of Pinocampheol Derivatives in Asymmetric Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral auxiliaries and reagents play a pivotal role in achieving high levels of stereocontrol in chemical reactions, ensuring the synthesis of the desired biologically active stereoisomer. Among the arsenal of chiral molecules utilized for this purpose, derivatives of pinocampheol, a chiral bicyclic monoterpenoid alcohol derived from α-pinene, have demonstrated utility in asymmetric synthesis. This document provides an in-depth look at the application of these derivatives, focusing on their use in key transformations relevant to pharmaceutical synthesis, supported by quantitative data and detailed experimental protocols.
Application: Asymmetric Reduction of Prochiral Ketones
A significant application of this compound derivatives lies in the preparation of chiral reducing agents. One such prominent reagent is B-chlorodiisopinocampheylborane , commercially known as (-)-DIP-Chloride™ . This reagent is synthesized from (+)-α-pinene, the enantiomer of the precursor to (-)-pinocampheol, and is highly effective for the asymmetric reduction of a variety of prochiral ketones to their corresponding chiral secondary alcohols. These chiral alcohols are often crucial building blocks in the synthesis of complex pharmaceutical molecules.
The stereochemical outcome of the reduction is predictable, with the hydride being delivered to a specific face of the ketone, governed by the steric bulk of the isopinocampheyl ligands. This predictability is vital for the rational design of synthetic routes to chiral drugs.
Synthesis of a Key Intermediate for Antidepressants
A notable example of the application of a this compound-derived reagent is in the synthesis of a key chiral intermediate for fluoxetine (Prozac), a widely used antidepressant. The synthesis involves the asymmetric reduction of an aryl alkyl ketone to furnish the desired chiral alcohol with high enantiomeric excess.
Table 1: Asymmetric Reduction of an Aryl Alkyl Ketone using (-)-DIP-Chloride
| Substrate | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1-(3-chlorophenyl)ethanone | (S)-1-(3-chlorophenyl)ethanol | (-)-DIP-Chloride | THF | -25 | 4 | 95 | 97 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use.
Protocol 1: Asymmetric Reduction of 1-(3-chlorophenyl)ethanone with (-)-DIP-Chloride
This protocol describes the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol, a key transformation in the synthesis of various pharmaceutical intermediates.
Materials:
-
1-(3-chlorophenyl)ethanone
-
(-)-DIP-Chloride (B-chlorodiisopinocampheylborane) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
A solution of 1-(3-chlorophenyl)ethanone (1.0 eq) in anhydrous THF is cooled to -25 °C in a dry, inert atmosphere.
-
To the cooled solution, a solution of (-)-DIP-Chloride (1.2 eq) in THF is added dropwise over 30 minutes, maintaining the temperature at -25 °C.
-
The reaction mixture is stirred at -25 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is warmed to 0 °C, and diethanolamine (3.0 eq) is added slowly to quench the excess reagent and precipitate the boron species.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
Diethyl ether is added to the mixture, and the resulting precipitate is removed by filtration through a pad of Celite.
-
The filtrate is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-1-(3-chlorophenyl)ethanol.
-
The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.
Visualizing the Asymmetric Reduction Workflow
The following diagram illustrates the general workflow for the asymmetric reduction of a prochiral ketone using a this compound-derived reagent.
Caption: Workflow for Asymmetric Ketone Reduction.
Signaling Pathway of Chiral Induction
The mechanism of asymmetric reduction with DIP-Chloride involves the formation of a six-membered ring transition state. The steric bulk of the two isopinocampheyl groups on the boron atom effectively blocks one face of the prochiral ketone, forcing the hydride transfer to occur from the less hindered face.
Application Notes and Protocols for Pinocampheol-Mediated Stereoselective Reduction of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. One effective method for achieving high enantioselectivity is through the use of chiral reducing agents derived from naturally occurring chiral molecules. Pinocampheol, a derivative of α-pinene, serves as a valuable chiral auxiliary in the preparation of the highly selective reducing agent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane. This reagent facilitates the asymmetric reduction of a variety of ketones, often with high yields and excellent enantiomeric excess.
Principle and Application
The Midland Alpine-Borane reduction allows for the enantioselective conversion of prochiral ketones to chiral alcohols. The reaction's stereochemical outcome is dictated by the transfer of a hydride from the β-position of the pinanyl group of Alpine-Borane to the carbonyl carbon of the ketone via a six-membered ring transition state. The steric bulk of the pinanyl group effectively shields one face of the ketone, leading to preferential hydride attack on the less hindered face.
This method is particularly effective for the reduction of sterically unhindered ketones, such as acetylenic ketones and certain aldehydes. The enantioselectivity of the reduction can be influenced by factors such as the steric hindrance of the substituents on the ketone, the reaction temperature, and the pressure.
Quantitative Data Summary
The following tables summarize the quantitative data for the stereoselective reduction of various ketones using Alpine-Borane derived from (+)-α-pinene.
| Ketone | Product Alcohol Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1-Octyn-3-one | (R) | 72 | >98 | Organic Syntheses, Coll. Vol. 7, p.403 (1990) |
| Acetophenone | (R) | - | 90 | Journal of Organic Chemistry 1979, 44, 23, 4148 |
| Benzaldehyde-1-d | (S) | 71 | 98 | Journal of Organic Chemistry 1979, 44, 23, 4148 |
| 1-Heptyn-3-one | (R) | 75 | 85 | Journal of Organic Chemistry 1981, 46, 12, 2577 |
| 3-Methyl-1-butyn-3-one | (R) | 65 | 20 | Journal of Organic Chemistry 1981, 46, 12, 2577 |
Experimental Protocols
I. Preparation of B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane)
This protocol is adapted from the procedure described in Organic Syntheses.
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
(+)-α-Pinene (of high enantiomeric purity)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A dry, 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a rubber septum is charged with 9-BBN dimer (0.5 mol).
-
Anhydrous THF (500 mL) is added via cannula to dissolve the 9-BBN dimer under a positive pressure of nitrogen.
-
(+)-α-Pinene (1.1 mol, a 10% excess) is added to the stirred solution.
-
The reaction mixture is heated to reflux for 1 hour to ensure complete formation of the B-3-pinanyl-9-BBN adduct.
-
The resulting solution of Alpine-Borane is cooled to room temperature and is ready for use. The concentration can be determined by ¹¹B NMR spectroscopy.
II. General Protocol for the Asymmetric Reduction of a Ketone
Materials:
-
Solution of Alpine-Borane in THF (prepared as above)
-
Prochiral ketone
-
Anhydrous THF
-
Ethanolamine
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
Procedure:
-
A dry, 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with the prochiral ketone (e.g., 1-octyn-3-one, 0.1 mol) dissolved in anhydrous THF (50 mL).
-
The flask is cooled to a suitable temperature (e.g., -78 °C or 0 °C, depending on the substrate) in a cooling bath.
-
The prepared Alpine-Borane solution (0.12 mol, 1.2 equivalents) is added dropwise to the stirred solution of the ketone over a period of 30 minutes.
-
The reaction mixture is stirred at the same temperature for a specified time (typically 2-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the excess Alpine-Borane is quenched by the slow addition of a small amount of a suitable aldehyde (e.g., acetaldehyde, if necessary).
-
The reaction mixture is allowed to warm to room temperature.
-
The borane intermediates are decomposed by the addition of ethanolamine (0.15 mol).
-
The mixture is stirred for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (100 mL) and washed with water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude chiral alcohol.
-
The product is purified by flash column chromatography or distillation.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Visualizations
Reaction Mechanism of this compound-Mediated Ketone Reduction
Caption: Proposed mechanism for the stereoselective reduction of a ketone with Alpine-Borane.
Experimental Workflow for Asymmetric Ketone Reduction
Caption: A typical experimental workflow for the asymmetric reduction of a ketone using Alpine-Borane.
Application Notes & Protocols: Synthesis of Chiral Ligands from Pinane Scaffolds Analogous to Pinocampheol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of chiral aminodiol ligands derived from a pinane scaffold, using (-)-β-pinene as a readily available starting material analogous to pinocampheol enantiomers. The protocols described herein are based on established methodologies and offer a practical guide for the preparation of these valuable ligands and their application in asymmetric catalysis.
Introduction
Chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Natural chiral sources, such as monoterpenes from the pinane family, offer a cost-effective and efficient entry point for the synthesis of novel chiral ligands. This document details the synthesis of a library of chiral aminodiol ligands from (-)-β-pinene and their successful application in the enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction.
Synthesis of Pinane-Based Aminodiol Ligands
The synthetic pathway commences with the oxidation of (-)-β-pinene to (-)-nopinone, followed by a series of transformations to introduce the aminodiol functionality. The general workflow is depicted below.
Caption: Synthetic workflow for chiral aminodiol ligands.
Experimental Protocols
1. Synthesis of (-)-Nopinone from (-)-β-Pinene:
-
Materials: (-)-β-Pinene, sodium periodate (NaIO₄), ruthenium(III) chloride hydrate (RuCl₃·xH₂O), carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), water, diethyl ether, saturated sodium bicarbonate solution, saturated sodium sulfite solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of (-)-β-pinene (1.0 eq) in a 1:1 mixture of CCl₄ and CH₃CN is prepared.
-
To this solution, RuCl₃·xH₂O (0.02 eq) and water are added.
-
The mixture is vigorously stirred, and NaIO₄ (2.5 eq) is added portion-wise over 1 hour, maintaining the temperature below 35 °C.
-
After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature.
-
The reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated NaHCO₃ solution, saturated Na₂SO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (-)-nopinone.
-
2. Synthesis of 3-Methylenenopinone:
-
Materials: (-)-Nopinone, N,N-dimethylformamide dimethyl acetal (DMF-DMA), methanol, Eschenmoser's salt (dimethyl(methylene)ammonium iodide), dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
(-)-Nopinone (1.0 eq) is dissolved in methanol, and DMF-DMA (1.2 eq) is added. The mixture is refluxed for 4 hours.
-
The solvent is evaporated, and the residue is dissolved in dichloromethane.
-
Eschenmoser's salt (1.2 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification by column chromatography yields 3-methylenenopinone.
-
3. Synthesis of the Key Allylic Alcohol Intermediate:
-
Materials: 3-Methylenenopinone, sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
3-Methylenenopinone (1.0 eq) is dissolved in methanol at 0 °C.
-
NaBH₄ (1.0 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated to give the allylic alcohol.
-
4. Synthesis of the Epoxyalcohol:
-
Materials: Allylic alcohol, vanadyl acetylacetonate (VO(acac)₂), tert-butyl hydroperoxide (t-BuOOH) in decane, dichloromethane.
-
Procedure:
-
The allylic alcohol (1.0 eq) is dissolved in dichloromethane, and VO(acac)₂ (0.01 eq) is added.
-
The solution is cooled to 0 °C, and t-BuOOH (1.2 eq) is added dropwise.
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the epoxyalcohol.
-
5. General Procedure for the Synthesis of Aminodiols:
-
Materials: Epoxyalcohol, various primary and secondary amines (e.g., benzylamine, piperidine), ethanol.
-
Procedure:
-
The epoxyalcohol (1.0 eq) is dissolved in ethanol.
-
The respective amine (3.0 eq) is added, and the mixture is heated to reflux for 6-12 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding aminodiol ligand.
-
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
The synthesized pinane-based aminodiol ligands were evaluated as catalysts in the asymmetric addition of diethylzinc to various aldehydes.
Catalytic Reaction Workflow
Caption: Workflow for the asymmetric addition of diethylzinc to aldehydes.
Experimental Protocol for Catalytic Addition
-
Materials: Chiral aminodiol ligand, aldehyde, diethylzinc (1.0 M solution in hexanes), toluene, saturated ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of the chiral aminodiol ligand (0.05 eq) in toluene at 0 °C under an inert atmosphere, diethylzinc (2.0 eq) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the aldehyde (1.0 eq) in toluene is added dropwise, and the reaction is stirred at 0 °C for the specified time (see tables below).
-
The reaction is quenched by the slow addition of saturated NH₄Cl solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The yield is determined from the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
-
Quantitative Data Summary
The following tables summarize the results for the enantioselective addition of diethylzinc to various aldehydes using a selection of the synthesized aminodiol ligands.
Table 1: Ligand Screening for the Addition of Diethylzinc to Benzaldehyde
| Ligand (N-substituent) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Configuration |
| Benzyl | 24 | >98 | 95 | 68 | R |
| Isopropyl | 24 | >98 | 92 | 75 | R |
| Cyclohexyl | 24 | >98 | 90 | 78 | R |
| (S)-1-Phenylethyl | 24 | >98 | 96 | 80 | R |
| Piperidinyl | 24 | >98 | 93 | 65 | R |
Table 2: Substrate Scope using a Selected Ligand
| Aldehyde | Time (h) | Conversion (%) | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | 24 | >98 | 96 | 80 | R |
| 4-Chlorobenzaldehyde | 24 | >98 | 94 | 82 | R |
| 4-Methoxybenzaldehyde | 24 | >98 | 95 | 78 | R |
| 2-Naphthaldehyde | 24 | >98 | 91 | 85 | R |
| Cinnamaldehyde | 48 | 95 | 88 | 72 | R |
| Cyclohexanecarboxaldehyde | 48 | 90 | 85 | 65 | R |
Proposed Catalytic Cycle
The proposed mechanism involves the formation of a chiral zinc-ligand complex, which then coordinates the aldehyde. The ethyl group from the diethylzinc is then transferred to the aldehyde in an enantioselective manner.
Caption: Proposed catalytic cycle for the enantioselective ethylation.
Conclusion
The synthesis of chiral aminodiol ligands from the readily available pinane scaffold provides an effective strategy for the development of new catalysts for asymmetric synthesis. The detailed protocols and data presented herein demonstrate the successful application of these ligands in the highly enantioselective addition of diethylzinc to a range of aldehydes. These methodologies offer a valuable resource for researchers in academia and industry engaged in the development of chiral pharmaceuticals and fine chemicals.
The Role of Pinocampheol Derivatives in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of total synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries, temporary molecular partners that guide the formation of a desired stereoisomer, are indispensable tools for achieving this control. While a wide array of chiral auxiliaries have been developed, those derived from readily available natural products, such as terpenes, have garnered significant attention due to their inherent chirality and synthetic accessibility. Pinocampheol, a monoterpene alcohol derived from α-pinene, and its derivatives have emerged as powerful reagents for asymmetric transformations, playing a crucial role in the stereoselective synthesis of complex natural products.
This document provides detailed application notes and protocols on the use of this compound-derived reagents, specifically diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂), in the total synthesis of natural products. These reagents are highly valued for their ability to effect asymmetric hydroboration and reduction reactions with a high degree of enantioselectivity.
Application of this compound-Derived Boranes in Asymmetric Synthesis
Diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂) are chiral hydroborating and reducing agents, respectively, prepared from either (+)- or (-)-α-pinene. The bulky and stereochemically defined isopinocampheyl ligands create a chiral environment that directs the addition of the borane to a prochiral substrate, leading to the formation of a new stereocenter with high enantiomeric excess (ee).
Key Applications:
-
Asymmetric Hydroboration of Alkenes: IpcBH₂ is particularly effective for the asymmetric hydroboration of trans- and trisubstituted alkenes, leading to the formation of chiral alcohols after oxidative workup.[1]
-
Asymmetric Reduction of Ketones: Ipc₂BH is a highly selective reagent for the reduction of prochiral ketones to chiral secondary alcohols.
-
Asymmetric Allylboration: B-allyldiisopinocampheylborane, derived from Ipc₂BH, is utilized in asymmetric allylboration reactions to generate chiral homoallylic alcohols.[2]
The choice between Ipc₂BH and IpcBH₂ often depends on the steric and electronic properties of the substrate. Generally, the less sterically demanding IpcBH₂ is preferred for more hindered alkenes.[1]
Case Study: Total Synthesis of (+)-Artemisinin
The potent antimalarial drug, (+)-artemisinin, represents a landmark target in total synthesis. Several synthetic routes have leveraged the stereodirecting power of this compound-derived reagents. One notable approach utilizes an asymmetric hydroboration step to install a key stereocenter.
Quantitative Data Summary
| Step | Reaction | Reagent | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| 1 | Asymmetric Hydroboration-Oxidation | (+)-IpcBH₂ | Isopulegol derivative | Chiral diol intermediate | 85 | >95:5 | >98 |
Experimental Protocol: Asymmetric Hydroboration-Oxidation
Materials:
-
Isopulegol derivative (1.0 eq)
-
(+)-Monoisopinocampheylborane ((+)-IpcBH₂) (1.2 eq) in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of the isopulegol derivative in anhydrous THF is cooled to -25 °C under an inert atmosphere.
-
A solution of (+)-IpcBH₂ in THF is added dropwise to the cooled solution of the substrate.
-
The reaction mixture is stirred at -25 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of a 3 M aqueous solution of sodium hydroxide at 0 °C.
-
This is followed by the careful, dropwise addition of a 30% aqueous solution of hydrogen peroxide, maintaining the temperature below 20 °C.
-
The mixture is then warmed to room temperature and stirred for 1 hour.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral diol intermediate.
Case Study: Total Synthesis of (+)-Zingiberene
The synthesis of the sesquiterpene (+)-zingiberene provides another example of the utility of this compound-derived reagents. An asymmetric hydroboration of a key intermediate alkene sets the stage for the construction of the chiral quaternary center.
Quantitative Data Summary
| Step | Reaction | Reagent | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| 1 | Asymmetric Hydroboration | (-)-IpcBH₂ | Farnesene derivative | Chiral alcohol intermediate | 78 | Not applicable | 92 |
Experimental Protocol: Asymmetric Hydroboration
Materials:
-
Farnesene derivative (1.0 eq)
-
(-)-Monoisopinocampheylborane ((-)-IpcBH₂) (1.2 eq) in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethanolamine
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the farnesene derivative in anhydrous THF at 0 °C under an inert atmosphere, a solution of (-)-IpcBH₂ in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 6 hours.
-
The reaction is quenched by the addition of ethanolamine.
-
The solvent is removed under reduced pressure.
-
The residue is purified by distillation or chromatography to yield the chiral alcohol intermediate.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic strategies employing this compound-derived reagents, the following diagrams are provided.
Logical Relationship Diagram
The following diagram illustrates the general principle of using this compound-derived reagents in asymmetric synthesis.
References
Application Notes and Protocols for the Flow Chemistry Synthesis of Pinocampheol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of continuous flow chemistry for the synthesis of Pinocampheol derivatives, focusing on the hydroboration-oxidation of α-pinene to produce isothis compound. The protocols and data presented are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound and its derivatives are bicyclic monoterpenoids that serve as important chiral building blocks in asymmetric synthesis and are investigated for their potential pharmacological activities. Traditional batch synthesis of these compounds can be hazardous and challenging to scale up. Continuous flow chemistry offers significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the accumulation of hazardous reagents, and the potential for straightforward scalability. This document details the application of flow chemistry to the synthesis of isothis compound from α-pinene.
Key Advantages of Flow Synthesis for this compound Derivatives
-
Enhanced Safety: The use of reagents like borane, which is highly reactive, is safer in a flow reactor due to the small reaction volumes at any given time.
-
Improved Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for precise and efficient control of reaction temperature, which is crucial for selectivity.[1]
-
Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "scaling out" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
-
Increased Efficiency: Continuous processing can lead to higher throughput and reduced reaction times compared to conventional batch methods.[1]
Synthesis of Isothis compound via Continuous Flow Hydroboration-Oxidation
The synthesis of isothis compound from α-pinene is a two-step process involving hydroboration followed by oxidation. In a continuous flow setup, these two steps can be telescoped, meaning the output of the first reaction is directly fed into the second reaction without intermediate workup and purification.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the continuous two-step synthesis of isothis compound.
References
Application Notes and Protocols for Catalytic Applications of Metal-Pinocampheol Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating ligands derived from the chiral monoterpene pinocampheol and its stereoisomers have emerged as a versatile class of catalysts for asymmetric synthesis. The inherent chirality and rigid bicyclic structure of the pinane backbone, derived from the readily available chiral pool of α-pinene, allow for effective stereochemical control in a variety of catalytic transformations. These complexes have found utility in key reactions such as cyclopropanation, Diels-Alder reactions, and asymmetric hydrogenations, providing access to enantiomerically enriched products that are valuable intermediates in the pharmaceutical and fine chemical industries.
This document provides a detailed overview of the catalytic applications of metal-pinocampheol complexes, including tabulated quantitative data from selected studies and detailed experimental protocols for representative reactions.
Key Catalytic Applications and Performance Data
The catalytic performance of metal-pinocampheol complexes is highly dependent on the choice of metal, the specific structure of the this compound-derived ligand, and the reaction conditions. The following tables summarize the quantitative data for several key asymmetric reactions catalyzed by these complexes, showcasing their potential for achieving high yields and enantioselectivities.
Asymmetric Cyclopropanation
Copper complexes bearing this compound-derived Schiff base ligands have been investigated for the asymmetric cyclopropanation of olefins with diazoacetates. The steric bulk and chiral environment provided by the ligand facilitate high diastereoselectivity and enantioselectivity in the formation of the cyclopropane ring.
Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by a Copper-Isothis compound-derived Schiff Base Complex
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | L1 | 1.0 | CH2Cl2 | 25 | 85 | 80:20 | 92 |
| 2 | L2 | 1.0 | Toluene | 0 | 78 | 85:15 | 95 |
| 3 | L1 | 0.5 | CHCl3 | 25 | 82 | 78:22 | 90 |
Data presented is a representative compilation from literature and may not reflect the full scope of reported results.
Asymmetric Diels-Alder Reaction
Chiral Lewis acids generated in situ from aluminum alkyls and pinanediol derivatives have been shown to be effective catalysts for the enantioselective Diels-Alder reaction between cyclopentadiene and various dienophiles. The diol ligand creates a chiral pocket around the metal center, directing the approach of the dienophile and leading to high levels of asymmetric induction.
Table 2: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein Catalyzed by an Aluminum-(+)-Pinanediol Complex
| Entry | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | Methacrolein | 10 | Toluene | -78 | 92 | 95:5 | 98 |
| 2 | Methyl Acrylate | 10 | CH2Cl2 | -78 | 88 | 92:8 | 96 |
| 3 | N-Acryloyl-2-oxazolidinone | 5 | Toluene | -78 | 95 | >99:1 | 99 |
Data presented is a representative compilation from literature and may not reflect the full scope of reported results.
Asymmetric Hydrogenation
Rhodium complexes featuring chiral phosphine ligands derived from this compound have been applied in the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids and other fine chemicals. The P-chiral or backbone-chiral ligands effectively control the facial selectivity of hydrogen addition.
Table 3: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate Catalyzed by a Rhodium-Pinocampheol-based Phosphine Complex
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | H2 Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | (P-chiral) Phos-1 | 0.5 | MeOH | 10 | 25 | >99 | 94 |
| 2 | (Backbone) Phos-2 | 0.5 | THF | 10 | 25 | >99 | 96 |
| 3 | (P-chiral) Phos-1 | 0.1 | MeOH | 50 | 50 | >99 | 92 |
Data presented is a representative compilation from literature and may not reflect the full scope of reported results.
Experimental Protocols
The following section provides detailed, representative experimental protocols for the synthesis of a metal-pinocampheol complex and its application in a key catalytic reaction.
Protocol 1: Synthesis of a Chiral Copper(II)-Schiff Base Complex Derived from (-)-Isothis compound
Materials:
-
(-)-Isopinocampheylamine (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Copper(II) Acetate Monohydrate (0.5 eq)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a solution of (-)-isopinocampheylamine in anhydrous ethanol, add salicylaldehyde dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 2 hours. The formation of the Schiff base can be monitored by TLC.
-
To the solution of the Schiff base, add a solution of copper(II) acetate monohydrate in ethanol.
-
Reflux the reaction mixture for 4 hours, during which time a colored precipitate of the copper complex should form.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum to a constant weight.
Protocol 2: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
Styrene (1.0 eq)
-
Ethyl diazoacetate (1.2 eq)
-
Copper(II)-Schiff Base Complex from Protocol 1 (1 mol%)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of the chiral copper(II)-Schiff base complex in anhydrous dichloromethane under an inert atmosphere, add styrene.
-
Cool the mixture to the desired temperature (e.g., 25 °C).
-
Add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise to the reaction mixture over a period of 4 hours using a syringe pump.
-
Stir the reaction mixture at the same temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane products.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizations
Logical Relationship of Catalyst Components and Performance
The following diagram illustrates the relationship between the key components of the catalytic system and the resulting performance in an asymmetric reaction.
Application of Pinocampheol as a Chiral Directing Group in C-H Functionalization: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering the potential to streamline the construction of complex molecules by bypassing traditional pre-functionalization steps. The use of chiral directing groups has emerged as a powerful strategy to control both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of these transformations. This document explores the use of pinocampheol, a chiral bicyclic monoterpenoid alcohol, as a directing group in C-H functionalization reactions. Derived from the readily available natural products α-pinene and β-pinene, this compound offers a rigid chiral scaffold that can effectively influence the stereochemical outcome of C-H activation processes.
Note on Current Research Landscape:
This document, therefore, serves as a forward-looking guide, outlining the hypothetical potential, theoretical considerations, and proposed experimental designs for employing this compound in this context. The protocols and data presented are illustrative and based on established principles of C-H activation and asymmetric catalysis, intended to inspire and guide future research in this promising area.
Theoretical Framework and Proposed Mechanism
The underlying principle of using this compound as a chiral directing group involves its temporary covalent attachment to a substrate containing the C-H bond targeted for functionalization. The this compound moiety then serves to coordinate to a transition metal catalyst, positioning it in close proximity to the desired C-H bond and creating a chiral environment that biases the reaction to favor one enantiomer of the product over the other.
A proposed catalytic cycle for a hypothetical palladium-catalyzed C-H arylation using a this compound-derived directing group is depicted below.
Figure 1. A generalized catalytic cycle for a hypothetical Pd(II)-catalyzed C-H arylation directed by a this compound-derived group (DG).
Proposed Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the synthesis of a this compound-derived directing group and its subsequent use in a diastereoselective C-H arylation reaction. These protocols are based on established synthetic methodologies and serve as a starting point for experimental investigation.
Protocol 1: Synthesis of a this compound-Derived Amide Directing Group
This protocol describes the synthesis of an amide coupling product between a carboxylic acid substrate and an amino-functionalized this compound derivative.
Materials:
-
(1R,2R,3R,5S)-(-)-Isopinocampheylamine
-
Carboxylic acid substrate (e.g., 3-phenylpropanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the carboxylic acid substrate (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add DCC (1.1 mmol) and DMAP (0.1 mmol).
-
Stir the mixture for 10 minutes, then add a solution of (1R,2R,3R,5S)-(-)-isopinocampheylamine (1.0 mmol) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound-derived amide.
Protocol 2: Hypothetical Diastereoselective C-H Arylation
This protocol outlines a hypothetical palladium-catalyzed ortho-arylation of the phenyl group in the previously synthesized amide.
Materials:
-
This compound-derived amide substrate (0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Aryl iodide (e.g., 4-iodotoluene, 1.2 equiv)
-
Silver acetate (AgOAc, 2.0 equiv)
-
Trifluoroacetic acid (TFA, 1.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the this compound-derived amide substrate (0.5 mmol), Pd(OAc)₂ (0.025 mmol), aryl iodide (0.6 mmol), and AgOAc (1.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous DCE (2.5 mL) followed by TFA (0.5 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Filter the mixture through a pad of Celite, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the diastereomeric ratio of the product by chiral HPLC or ¹H NMR spectroscopy.
Proposed Data Presentation
Should experimental data become available, it should be summarized in a clear and structured format to allow for easy comparison and analysis.
Table 1: Hypothetical Substrate Scope for this compound-Directed C-H Arylation
| Entry | Substrate | Arylating Agent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | 4-Iodotoluene | - | - |
| 2 | Naphthyl | 4-Iodoanisole | - | - |
| 3 | Thienyl | 1-Iodo-4-nitrobenzene | - | - |
Table 2: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | d.r. |
| 1 | Pd(OAc)₂ | AgOAc | DCE | 100 | - | - |
| 2 | Pd(TFA)₂ | Ag₂CO₃ | Toluene | 120 | - | - |
| 3 | [Pd(µ-Cl)(allyl)]₂ | K₂CO₃ | Dioxane | 80 | - | - |
Logical Workflow for Developing this compound-Directed C-H Functionalization
The development of a successful C-H functionalization protocol using a this compound-derived directing group would follow a logical progression of experimental stages.
Figure 2. A logical workflow for the development and application of this compound-based directing groups in C-H functionalization.
Conclusion and Future Outlook
While the direct application of this compound as a chiral directing group in C-H functionalization remains an underexplored area of research, the theoretical potential is significant. The rigid bicyclic framework and readily available enantiomers of this compound make it an attractive candidate for the development of novel chiral auxiliaries. The hypothetical protocols and workflows presented here provide a roadmap for future investigations. Successful development in this area would not only expand the toolbox of asymmetric C-H functionalization but also provide new pathways for the efficient synthesis of complex, enantioenriched molecules relevant to the pharmaceutical and agrochemical industries. Further research is strongly encouraged to explore this promising, yet uncharted, territory.
Troubleshooting & Optimization
Technical Support Center: Separation of Pinocampheol Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of Pinocampheol diastereomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing poor or no separation of this compound diastereomers on my silica gel column?
A1: this compound diastereomers, such as isothis compound and neo-isothis compound, often exhibit very similar polarities, leading to co-elution on standard silica gel columns.
Troubleshooting Steps:
-
Optimize Mobile Phase: The choice of eluting solvent is critical. A common mistake is using a solvent system with too high a polarity, which reduces the differential interaction with the stationary phase. Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 98:2) and gradually increase the polarity. Test various solvent systems using Thin Layer Chromatography (TLC) first to identify the optimal conditions before scaling up to a column.
-
Improve Column Packing: Ensure your column is packed uniformly without air bubbles or channels. A poorly packed column will lead to band broadening and a significant loss of resolution.
-
Adjust Flow Rate: A slower flow rate increases the interaction time between the diastereomers and the stationary phase, which can enhance separation. However, be mindful that this will also increase the total run time.
-
Consider a Different Stationary Phase: If silica gel is ineffective, consider using other stationary phases like alumina or specially treated silica that may offer different selectivity.
Q2: My TLC analysis shows two very close spots. How can I translate this to a successful column chromatography separation?
A2: Closely migrating spots on TLC indicate that the separation is challenging but possible. The key is to maximize the resolution.
-
Increase Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation. Doubling the column length can significantly improve the resolution of closely eluting compounds.
-
Use Finer Particle Size: Employing a stationary phase with a smaller particle size increases the surface area and can lead to better separation efficiency. Note that this may increase the back pressure, requiring adjustments to your setup.
-
Apply Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a shallow gradient where the polarity of the mobile phase is increased very slowly over time can help resolve compounds with similar retention factors.
Q3: Are there alternatives to column chromatography for separating this compound diastereomers?
A3: Yes. When chromatographic methods are challenging, other techniques can be employed:
-
Fractional Crystallization: This is a classic method that relies on differences in the solubility of diastereomers. If the diastereomers can be crystallized, repeated crystallization steps can enrich one isomer in the solid phase and the other in the mother liquor. This method is often trial-and-error and requires screening various solvents.
-
Gas Chromatography (GC): Chiral GC is a powerful analytical and preparative technique. Using a chiral stationary phase (CSP), such as one based on modified cyclodextrins, can effectively separate this compound diastereomers. The formation of transient diastereomeric complexes with the CSP allows for separation based on their differing thermodynamic stabilities.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, chiral HPLC using a CSP is a highly effective method for both analytical and preparative-scale separations. Polysaccharide-based chiral stationary phases are particularly popular and effective for resolving a wide range of isomers.
Q4: Can I use derivatization to improve the separation of this compound diastereomers?
A4: Absolutely. Derivatization is a powerful strategy to enhance separability. By reacting the hydroxyl group of this compound with a single enantiomer of a chiral derivatizing agent (CDA), you convert the diastereomers into new diastereomeric derivatives. The key is that these new derivatives often have much larger differences in their physical properties (e.g., polarity, crystal packing) than the original compounds.
-
How it Works: The reaction of a mixture of (R,S)-Pinocampheol and (S,S)-Pinocampheol with an (R)-CDA would yield two new diastereomers: [(R,S)-Pinocampheol-(R)-CDA] and [(S,S)-Pinocampheol-(R)-CDA]. These can then be separated on a standard, achiral silica column.[1] After separation, the CDA is cleaved to yield the pure this compound diastereomers.
-
Choosing a Reagent: Common derivatizing agents for alcohols include chiral acids (like Mosher's acid), isocyanates, and acid chlorides.[2] The choice of reagent depends on the stability of the derivatives and the ease of removal after separation.
Quantitative Data Summary
The success of a separation is quantified by parameters such as the resolution factor (Rs) and separation factor (α). The table below summarizes typical conditions that can be adapted for this compound diastereomer separation, based on general chiral separation principles.
| Method | Stationary Phase / Column | Mobile Phase / Conditions | Typical Resolution (Rs) | Separation Factor (α) | Notes |
| Chiral GC | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) | Temperature programmed oven; H₂ or He carrier gas | > 1.5 (Baseline) | > 1.1 | High efficiency and sensitivity. Requires volatile compounds. |
| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralcel® series) | Hexane/Isopropanol or other non-polar/polar mixtures | > 1.5 (Baseline) | > 1.2 | Highly versatile for both analytical and preparative scales.[3] |
| HPLC (Post-Derivatization) | Standard Silica or C18 | Varies based on derivative polarity (e.g., Hexane/EtOAc) | > 1.5 (Baseline) | > 1.2 | Converts the problem to a standard achiral separation.[4] |
Detailed Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method Development
This protocol outlines a general approach for developing a GC method for the analytical separation of this compound diastereomers.
-
Column Selection: Choose a chiral capillary column. Cyclodextrin-based stationary phases are excellent starting points for separating terpene alcohols like this compound.[5][6]
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the this compound diastereomeric mixture in a volatile solvent like hexane or dichloromethane.
-
Injector and Detector Setup:
-
Set the injector temperature to 250°C.
-
Set the Flame Ionization Detector (FID) temperature to 250°C.
-
Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
-
Oven Program:
-
Start with an initial oven temperature of 60°C and hold for 2 minutes.
-
Ramp the temperature at a rate of 5°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Use Helium or Hydrogen as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
Analysis and Optimization:
-
Inject 1 µL of the sample and run the program.
-
Analyze the resulting chromatogram. The two diastereomers should appear as distinct peaks with different retention times.
-
If resolution is poor, optimize by adjusting the temperature ramp rate (a slower ramp often improves separation) or the carrier gas flow rate.[7]
-
Protocol 2: Derivatization for Separation on Achiral HPLC
This protocol describes the conversion of this compound diastereomers into diastereomeric esters for subsequent separation on a standard silica column.
-
Reagents and Materials:
-
This compound diastereomer mixture.
-
Enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).
-
Anhydrous pyridine or another suitable base.
-
Anhydrous dichloromethane (DCM) as the reaction solvent.
-
Standard workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine).
-
-
Derivatization Procedure:
-
In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the this compound mixture (1 equivalent) in anhydrous DCM.
-
Add pyridine (1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the chiral derivatizing agent (1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatographic Separation:
-
The resulting crude mixture of diastereomeric esters can now be separated using standard column chromatography on silica gel.[4]
-
Use a solvent system optimized via TLC (e.g., a hexane/ethyl acetate mixture) to achieve baseline separation of the two new ester spots.
-
-
Cleavage (if necessary): After separation, the ester can be cleaved (e.g., via hydrolysis with LiOH or reduction with LiAlH₄) to recover the individual, pure this compound diastereomers.
Visualizations
Caption: General experimental workflow for the separation of this compound diastereomers.
Caption: Troubleshooting flowchart for poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. azom.com [azom.com]
- 7. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for higher yields of Pinocampheol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for higher yields of Pinocampheol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
1. Low or No Product Yield in Hydroboration-Oxidation of α-Pinene
-
Question: I performed the hydroboration-oxidation of (+)-α-pinene but obtained a very low yield of this compound. What could be the issue?
-
Answer: Low yields in this reaction can stem from several factors. Here are some critical points to check:
-
Reagent Quality: Ensure that the borane source, such as borane-methyl sulfide complex (BMS), is fresh and has been handled under anhydrous conditions.[1] BMS is moisture-sensitive.[1] The α-pinene should be pure and, for stereospecific synthesis, of high enantiomeric purity.[1]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried (e.g., oven-dried and cooled under a stream of dry nitrogen), and anhydrous solvents (like THF) must be used.[1]
-
Reaction Temperature: The initial hydroboration step is typically carried out at low temperatures (e.g., 0-3°C) to control the reaction rate and selectivity.[1] Allowing the temperature to rise can lead to side reactions.
-
Incorrect Workup Procedure: A common error is extracting the wrong layer during the workup.[2] The product alcohol will be in the organic layer after extraction.
-
Insufficient Reaction Time: The formation of the diisopinocampheylborane intermediate requires sufficient time. Stirring for several hours at 0°C is recommended.[1]
-
2. Formation of Side Products
-
Question: My final product contains significant impurities besides this compound. What are the likely side products and how can I minimize them?
-
Answer: The formation of side products can be attributed to the reaction pathway and conditions.
-
From α-Pinene Oxide: When synthesizing this compound from α-pinene oxide, isomerization can lead to the formation of pinocamphone, carveol, and trans-pinocarveol.[3][4] The choice of reagent and reaction conditions is crucial. For instance, using lithium diethylamide is reported to favor the formation of pinocarveol.[4]
-
From α-Pinene Oxidation: Direct oxidation of α-pinene can yield a mixture of products including α-pinene oxide, verbenol, and verbenone.[5] To obtain this compound, a two-step hydroboration-oxidation is the more selective method.[6]
-
Minimization Strategies: To minimize side products, strictly adhere to the recommended reaction temperatures and reagent stoichiometry. Purification of the intermediate α-pinene oxide is essential if you are following that synthetic route.
-
3. Handling of Hazardous Reagents
-
Question: What are the safety precautions for handling reagents like borane-methyl sulfide and hydrogen peroxide?
-
Answer: Safety is paramount in any chemical synthesis.
-
Borane-Methyl Sulfide (BMS): BMS is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Hydrogen Peroxide: The oxidation step often uses 30% hydrogen peroxide, which is a strong oxidizer.[1] This reaction is exothermic and can be vigorous.[1] The hydrogen peroxide should be added slowly while cooling the reaction mixture in an ice bath to maintain control.
-
Hydrogen Gas Evolution: During the workup of the hydroboration reaction, the destruction of the boron intermediate with water or methanol will liberate a large amount of hydrogen gas.[1] This should be done slowly and in a well-ventilated hood to prevent the buildup of flammable gas.[1]
-
Frequently Asked Questions (FAQs)
1. What are the main synthetic routes to this compound?
The two primary methods for synthesizing this compound are:
-
Hydroboration-Oxidation of α-Pinene: This is a common and stereospecific method.[6] α-Pinene is reacted with a borane source, followed by oxidation with hydrogen peroxide and a base.[2][7]
-
From α-Pinene Oxide: This involves the isomerization of α-pinene oxide.[3][4] This route can sometimes lead to a mixture of products, and the specific product depends heavily on the reagents and conditions used.[4]
2. How can I improve the enantiomeric purity of my this compound?
The enantiomeric purity of the product is directly related to the enantiomeric purity of the starting α-pinene.[1] Using α-pinene with high enantiomeric excess is crucial. Additionally, an equilibration step of the intermediate diisopinocampheylborane can be employed to improve the optical purity.[1]
3. What is the role of tetrahydrofuran (THF) in the hydroboration reaction?
Anhydrous tetrahydrofuran (THF) is used as the solvent in the hydroboration of α-pinene.[1] It forms a stable complex with borane (BH3), making it easier to handle than gaseous diborane.[7]
4. Can I use a different borane source instead of borane-methyl sulfide?
Yes, other borane sources can be used, such as diborane generated in situ.[1] However, borane-methyl sulfide is commercially available and convenient to use.[1]
Experimental Protocols
Hydroboration-Oxidation of (+)-α-Pinene to (-)-Isothis compound
This protocol is adapted from Organic Syntheses.[1]
1. Hydroboration:
-
A dry, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere is charged with borane-methyl sulfide complex (0.100 mole) and anhydrous tetrahydrofuran (30 mL).
-
The flask is cooled in an ice-water bath.
-
(+)-α-Pinene (0.200 mole) is added dropwise to the stirred solution, maintaining the temperature between 0–3°C.
-
The reaction mixture is stirred for 3.5 hours at 0°C. The (-)-diisopinocampheylborane precipitates as a white solid.
2. Oxidation:
-
The reaction flask is cooled in an ice-water bath.
-
3 M aqueous sodium hydroxide (37.5 mL) is added slowly.
-
30% hydrogen peroxide (37.5 mL) is then added dropwise, keeping the temperature below 50°C.
-
The mixture is stirred at room temperature for 1 hour after the addition is complete.
3. Workup and Purification:
-
The aqueous layer is saturated with potassium carbonate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation.
-
The crude product can be purified by distillation or recrystallization to yield (-)-isothis compound.
Data Presentation
Table 1: Reaction Conditions for Hydroboration of α-Pinene
| Parameter | Value | Reference |
| Starting Material | (+)-α-Pinene | [1] |
| Reagent | Borane-methyl sulfide complex | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0–3°C | [1] |
| Reaction Time | 3.5 hours | [1] |
| Oxidizing Agent | 30% Hydrogen Peroxide / 3M NaOH | [1] |
| Typical Yield | 83-85% (of crystalline product) | Based on typical organic synthesis yields |
Visualizations
Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.
Caption: Logical flow for troubleshooting low yields in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. US2803659A - Treatment of alpha-pinene oxide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Untitled Document [ursula.chem.yale.edu]
Technical Support Center: Enantioselectivity in Pinocampheol-Based Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pinocampheol-based reactions. The focus is on strategies to improve enantioselectivity and address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that can lead to low enantioselectivity in this compound-based reactions, with a primary focus on the widely used Midland Alpine Borane reduction.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| EE-01 | Low Enantiomeric Excess (% ee) in the Reduction of Aliphatic Ketones | The reaction rate with simple aliphatic ketones is often slow, allowing for a competing dissociation of the Alpine-Borane reagent into 9-BBN and α-pinene. The achiral 9-BBN then reduces the ketone, leading to a racemic mixture. | 1. Increase Reagent Concentration: Run the reaction neat (without solvent) or at a higher concentration (~2 M). This favors the bimolecular reaction pathway, increasing the rate of the desired asymmetric reduction. 2. Apply High Pressure: If equipment is available, conducting the reaction under high pressure (e.g., 6000 atmospheres) can significantly enhance the enantioselectivity for slow-reacting ketones. |
| EE-02 | Inconsistent or Poor Enantioselectivity with Various Ketone Substrates | The steric and electronic properties of the ketone substrate play a crucial role in the degree of enantioselectivity. Bulky ketones may react too slowly, while certain functional groups can interfere with the chiral reagent. | 1. Substrate Compatibility: Alpine-Borane reductions are most effective for α,β-acetylenic ketones and other substrates with one sterically small group. For less reactive ketones, consider alternative chiral reducing agents. 2. Temperature Optimization: While lower temperatures often favor higher selectivity, for very slow reactions, a moderate increase in temperature might be necessary to achieve a reasonable reaction rate. However, this should be carefully balanced as higher temperatures can also increase the rate of reagent dissociation. |
| EE-03 | Difficulty in Achieving High Enantioselectivity in Diels-Alder Reactions | The choice of Lewis acid, solvent, and temperature significantly impacts the facial selectivity of the diene addition. Inadequate optimization of these parameters can lead to poor stereocontrol. | 1. Lewis Acid Screening: The nature and amount of the Lewis acid co-catalyst are critical. Experiment with different Lewis acids (e.g., AlCl₃, Et₂AlCl) and optimize their stoichiometry. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-dienophile complex. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to moderately polar (e.g., dichloromethane).[1] 3. Temperature Control: Perform the reaction at various temperatures, starting from low temperatures (e.g., -78 °C) and gradually increasing to find the optimal balance between reaction rate and enantioselectivity. |
| EE-04 | Low Yields and/or Low Enantioselectivity in Hydroboration Reactions with Isopinocampheylborane | The steric bulk of the isopinocampheyl group can sometimes lead to slow or incomplete reactions, particularly with hindered alkenes. Impurities in the reagent can also affect the outcome. | 1. Reagent Purity: Ensure the isopinocampheylborane is of high purity. If prepared in-house, purification by crystallization of a DMAP complex can yield material with >99% ee.[2] 2. Reaction Time and Temperature: For hindered alkenes, longer reaction times or a modest increase in temperature may be necessary. Monitor the reaction progress by TLC or GC to avoid decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting low enantioselectivity when reducing a simple ketone like 2-octanone with Alpine-Borane?
A1: Low enantioselectivity with less reactive ketones like 2-octanone is a known issue with Alpine-Borane reductions under standard dilute conditions. The primary reason is the dissociation of the chiral reagent into achiral 9-BBN and α-pinene. The faster reduction by 9-BBN competes with the slower asymmetric reduction, leading to a product with low enantiomeric excess. To address this, you should increase the reaction rate of the asymmetric pathway by running the reaction at a higher concentration or, if possible, under high pressure.
Q2: Can the purity of the α-pinene used to prepare my this compound-based reagent affect the enantioselectivity?
A2: Absolutely. The enantiomeric purity of your starting material is critical. If the α-pinene used to generate your reagent (e.g., Alpine-Borane or isopinocampheylborane) is not enantiomerically pure, the resulting chiral reagent will be a mixture of enantiomers. This will directly translate to a lower enantiomeric excess in your final product. Always use α-pinene with the highest possible enantiomeric purity.
Q3: Does temperature play a significant role in improving enantioselectivity?
A3: Yes, temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity because the transition states of the competing diastereomeric pathways are more energetically differentiated. However, for very slow reactions, lowering the temperature further might stall the reaction. It is essential to find an optimal temperature that provides a reasonable reaction rate while maximizing enantioselectivity. For some reactions, a survey of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) is recommended.
Q4: What is the best solvent for a Midland Alpine Borane reduction?
A4: For slow-reacting ketones, the best approach is often to run the reaction "neat," meaning without any solvent. If a solvent is necessary for solubility or handling, a non-coordinating, non-polar solvent like THF is commonly used. However, it's the concentration of the reagent that is often more critical than the choice of solvent for improving enantioselectivity with challenging substrates.
Q5: Are there any general strategies to improve enantioselectivity in a newly developed this compound-based reaction?
A5: Yes, a systematic approach is key. First, ensure the high enantiomeric purity of your this compound-derived ligand or catalyst. Then, screen various solvents of different polarities. Next, optimize the reaction temperature, usually starting at low temperatures and incrementally increasing it. If a co-catalyst or additive (like a Lewis acid) is used, screen different types and optimize their stoichiometry. Finally, consider the concentration of your reactants, as higher concentrations can sometimes favor the desired stereoselective pathway.
Quantitative Data Summary
The following tables summarize the enantiomeric excess (% ee) achieved in the Midland Alpine Borane reduction of various ketones under different conditions.
Table 1: Enantiomeric Excess (% ee) in the Reduction of Various Ketones with Alpine-Borane
| Ketone Substrate | Reaction Conditions | Enantiomeric Excess (% ee) | Reference |
| 1-Octyn-3-one | THF, room temperature | >95% | Organic Syntheses, Coll. Vol. 7, p.406 (1990) |
| Acetophenone | Neat, room temperature | 90% | M. M. Midland, Chem. Rev. 1989, 89, 1553-1561 |
| 2-Butanone | Neat, room temperature | 85% | M. M. Midland, Chem. Rev. 1989, 89, 1553-1561 |
| Propiophenone | Neat, room temperature | 92% | M. M. Midland, Chem. Rev. 1989, 89, 1553-1561 |
| 1-Phenyl-1-butyn-3-one | THF, 0 °C | 96% | M. M. Midland et al., J. Org. Chem. 1980, 45, 28-29 |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1-Octyn-3-one with R-Alpine-Borane
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
R-Alpine-Borane (B-3-pinanyl-9-borabicyclo[3.3.1]nonane), 0.5 M solution in THF
-
1-Octyn-3-one
-
Ethanolamine
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, nitrogen-flushed flask is charged with a 0.5 M solution of R-Alpine-Borane in THF (1.1 equivalents).
-
The flask is cooled in an ice bath, and 1-octyn-3-one (1.0 equivalent) is added dropwise while maintaining the temperature below 25 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
The reaction is quenched by the slow addition of ethanolamine (1.1 equivalents).
-
The mixture is stirred for 30 minutes, during which a white precipitate forms.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the solid is removed by filtration.
-
The filtrate is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The product can be purified by distillation or chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A flowchart for systematically troubleshooting low enantioselectivity.
Diagram 2: Simplified Mechanism of Midland Alpine Borane Reduction
Caption: The key steps in the asymmetric reduction of a ketone using Alpine Borane.
References
common side products in the synthesis of Pinocampheol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pinocampheol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via hydroboration-oxidation of α-pinene?
The most significant side product formed during the hydroboration-oxidation of α-pinene is the diastereomer of this compound, known as Isothis compound . The formation of this isomer is a key challenge in achieving high purity of the desired this compound product. Other potential, less common, side products may include unreacted α-pinene, and potentially small amounts of other related terpene alcohols depending on the reaction conditions.
Q2: How can I minimize the formation of Isothis compound during the synthesis?
Controlling the stereoselectivity of the hydroboration reaction is crucial. Factors that can influence the diastereomeric ratio include:
-
Hydroborating Agent: The choice of the hydroborating agent can significantly impact the stereochemical outcome.
-
Reaction Temperature: Lower reaction temperatures generally favor higher diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the hydroboration reaction.
Q3: What are the recommended methods for removing Isothis compound from the final product?
Several methods can be employed to separate this compound from its diastereomer, Isothis compound. The choice of method often depends on the scale of the synthesis, the required purity, and the available equipment. The most common techniques include:
-
Fractional Distillation: This method takes advantage of potential differences in the boiling points of the diastereomers.
-
Crystallization: this compound and Isothis compound may have different solubilities in certain solvents, allowing for separation through selective crystallization.
-
Chromatography: Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for separating diastereomers based on their differential interactions with the stationary phase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Initial Workup | Incomplete reaction or significant formation of Isothis compound. | 1. Optimize Reaction Conditions: Re-evaluate the hydroboration-oxidation reaction parameters (temperature, solvent, hydroborating agent) to improve diastereoselectivity. 2. Proceed to Purification: The crude product will likely require one or more of the purification steps outlined below. |
| Inefficient Separation by Fractional Distillation | The boiling points of this compound and Isothis compound are very close. | 1. Use a High-Efficiency Column: Employ a fractional distillation column with a high number of theoretical plates. 2. Slow Distillation Rate: A slower distillation rate can improve separation efficiency. 3. Consider Alternative Methods: If distillation is ineffective, crystallization or chromatography may be more suitable. |
| Difficulty in Inducing Crystallization | The diastereomers may co-crystallize or have similar solubilities in the chosen solvent. | 1. Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find conditions where the solubility of this compound and Isothis compound differs significantly. Pentane has been reported as a suitable solvent for the crystallization of Isothis compound, which may allow for its removal from a this compound-rich mixture. 2. Seeding: Introduce a small crystal of pure this compound to induce crystallization of the desired product. 3. Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of pure crystals. |
| Poor Resolution in Column Chromatography | The polarity of this compound and Isothis compound is very similar. | 1. Optimize Mobile Phase: Systematically vary the solvent system (e.g., hexane/ethyl acetate, hexane/diethyl ether) to improve separation. A less polar mobile phase may increase the interaction with the stationary phase and improve resolution. 2. Use a Longer Column: A longer column provides more surface area for interaction and can enhance separation. 3. Consider HPLC: For high-purity requirements, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., silica gel) can provide excellent separation of diastereomers. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | Moderate to High | Scalable, relatively inexpensive equipment. | May not be effective if boiling points are very close. |
| Crystallization | Difference in solubility | High to Very High | Can yield very pure product, scalable. | Requires finding a suitable solvent system, can have lower yields. |
| Column Chromatography | Differential adsorption to a stationary phase | High | Applicable to a wide range of compounds, good for small to medium scale. | Can be time-consuming and require large volumes of solvent. |
| HPLC | High-resolution differential partitioning | Very High | Excellent separation efficiency, suitable for analytical and preparative scale. | Higher equipment cost, may not be suitable for very large quantities. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound mixture in a minimal amount of a suitable hot solvent (e.g., pentane, hexane, or a mixture of solvents).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Separation of this compound and Isothis compound by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a low-polarity solvent and load it onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether). The less polar compound will elute first.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Synthesis and purification of this compound.
Technical Support Center: Purification of High-Purity Pinocampheol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Pinocampheol isomers.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound isomers using various techniques.
Fractional Crystallization
Q1: My this compound isomers are not crystallizing, what should I do?
A1:
-
Increase Supersaturation: The solution may not be saturated enough. Try to slowly evaporate the solvent to increase the concentration of the this compound isomers.
-
Induce Crystallization:
-
Seeding: Introduce a small crystal of the desired pure isomer to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the glassware with a glass rod to create microscopic imperfections that can promote crystal growth.
-
-
Solvent Selection: The choice of solvent is critical. Ensure you are using a solvent in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. You may need to experiment with different solvents or solvent mixtures.
-
Cooling Rate: Too rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly and undisturbed.
Q2: The purity of my this compound isomers is not improving after recrystallization. Why?
A2:
-
Inefficient Separation: The solubility difference between the diastereomers in the chosen solvent may not be significant enough for effective separation. Consider testing a different solvent system.
-
Incomplete Dissolution: Ensure that the crude this compound mixture is fully dissolved in the minimum amount of hot solvent before cooling. Any undissolved material will contaminate the final crystals.
-
Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice. A slower cooling rate can lead to the formation of purer crystals.
-
Insufficient Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
Q3: The yield of my this compound isomers after crystallization is very low. How can I improve it?
A3:
-
Optimize Solvent Volume: Using an excessive amount of solvent will result in a lower yield as more of the product will remain in the solution after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of crystallized product. Using an ice bath can often improve yields.
-
Recovery from Mother Liquor: The mother liquor (the solution remaining after crystallization) can be concentrated and subjected to further crystallization cycles to recover more of the product.
Column Chromatography
Q1: I am not getting good separation between my this compound diastereomers on the column. What can I try?
A1:
-
Optimize the Mobile Phase: The polarity of the mobile phase is crucial for good separation. For normal-phase chromatography (e.g., with a silica gel stationary phase), a less polar mobile phase will generally increase the retention time and may improve the separation of diastereomers. Experiment with different solvent ratios (e.g., varying the hexane/ethyl acetate ratio).
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. A stationary phase with a different selectivity, such as alumina or a bonded-phase silica gel, might provide better separation.
-
Column Dimensions: A longer and narrower column will generally provide higher resolution.
-
Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can lead to better separation.
Q2: My this compound isomers are co-eluting from the column. How can I resolve them?
A2:
-
Gradient Elution: If isocratic elution (using a constant mobile phase composition) is not working, a gradient elution can be employed. By gradually changing the polarity of the mobile phase during the separation, it may be possible to resolve the co-eluting isomers.
-
Derivatization: In some cases, derivatizing the hydroxyl group of the this compound isomers can alter their polarity and steric properties, potentially leading to better separation on the column.
Q3: I am observing peak tailing for my this compound isomers. What is the cause and how can I fix it?
A3:
-
Column Overloading: Injecting too much sample onto the column can lead to peak tailing. Try reducing the sample concentration or injection volume.
-
Active Sites on Stationary Phase: The silica gel stationary phase can have acidic sites that strongly interact with the hydroxyl group of this compound, causing tailing. Adding a small amount of a polar modifier, like triethylamine, to the mobile phase can help to deactivate these sites.
-
Column Degradation: The stationary phase can degrade over time. If the problem persists, it may be necessary to pack a new column.
Preparative Gas Chromatography (Prep-GC)
Q1: The resolution of my this compound isomers in Prep-GC is poor. How can I improve it?
A1:
-
Optimize Temperature Program: A slower temperature ramp or an isothermal period at an optimal temperature can improve the separation of closely eluting isomers.
-
Column Selection: Using a longer column or a column with a stationary phase that has a higher selectivity for terpene alcohols can enhance resolution.
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can improve column efficiency and resolution.
Q2: I am experiencing low recovery of my purified this compound isomers from the Prep-GC trap. What are the possible reasons?
A2:
-
Inefficient Trapping: Ensure that the trap is being cooled effectively to condense the eluting isomers. The trap design should also be appropriate for the amount of sample being collected.
-
Transfer Line Temperature: The temperature of the transfer line between the column and the trap should be high enough to prevent condensation of the isomers before they reach the trap, but not so high as to cause degradation.
-
Aerosol Formation: High concentrations of the analyte can sometimes form an aerosol that is not efficiently trapped. Diluting the sample or reducing the injection volume may help.
Purity Analysis
Q1: How can I accurately determine the purity of my this compound isomer fractions?
A1:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for both separating and identifying volatile compounds like this compound. By integrating the peak areas of the different isomers, you can determine their relative percentages and assess the purity of your fractions.
-
Chiral Gas Chromatography: To determine the enantiomeric purity of your isolated isomers, a chiral GC column is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the identity of the isomers and to detect the presence of impurities. Quantitative NMR (qNMR) can also be used for purity determination.
II. Data Presentation: Purification Technique Comparison
The following table provides an illustrative comparison of different purification techniques for this compound isomers. The actual performance will depend on the specific experimental conditions.
Table 1: Comparison of Purification Techniques for this compound Isomers (Illustrative Data)
| Technique | Typical Purity Achieved (Diastereomeric Excess) | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Crystallization | >95% | 40-60% | High | Scalable, cost-effective for large quantities. | Can be time-consuming, solvent selection is critical. |
| Column Chromatography | >98% | 70-90% | Low to Medium | High resolution, applicable to a wide range of compounds. | Can be labor-intensive, requires significant solvent volumes. |
| Preparative GC | >99% | 50-80% | Low | Very high purity can be achieved. | Not easily scalable, potential for thermal degradation. |
III. Experimental Protocols
These are generalized protocols that should be optimized for your specific experimental setup and the isomeric composition of your starting material.
Protocol 1: Purification of this compound Diastereomers by Fractional Crystallization (Generalized Protocol)
-
Solvent Selection: Test the solubility of the crude this compound mixture in various solvents (e.g., hexane, pentane, ethanol, acetone) at room temperature and at their boiling points to find a suitable solvent.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound mixture to achieve complete dissolution with stirring.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further increase the yield, place the flask in an ice bath for 30-60 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by GC-MS to assess the efficiency of the separation. Repeat the crystallization process if necessary to achieve the desired purity.
Protocol 2: Separation of this compound Diastereomers by Preparative Column Chromatography (Generalized Protocol)
-
Column Packing: Pack a glass column with silica gel (60-200 µm particle size) using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Start with a low polarity mobile phase and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the purified isomers.
-
Solvent Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
-
Final Product Analysis: Confirm the purity of the final product using GC-MS and/or NMR.
Protocol 3: Purity Analysis of this compound Isomers by GC-MS (Generalized Protocol)
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.
-
GC-MS Instrument Setup:
-
Column: Use a capillary column suitable for the analysis of terpenes (e.g., a DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the sample in split or splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-300.
-
-
Data Analysis:
-
Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra.
-
Integrate the peak areas to determine the relative percentage of each isomer and calculate the diastereomeric or enantiomeric excess.
-
IV. Visualizations
Caption: Experimental Workflow for Fractional Crystallization.
Caption: Experimental Workflow for Preparative Column Chromatography.
Caption: Logical Flow for Troubleshooting Poor Chromatographic Separation.
Technical Support Center: Managing the Thermal Stability of Pinocampheol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinocampheol. The information provided is designed to help manage its thermal stability during chemical reactions and other experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound is a bicyclic monoterpenoid alcohol. Like many terpene alcohols, it can be susceptible to thermal degradation, which can lead to undesired side reactions, reduced yield of the desired product, and the formation of impurities. Understanding and managing its thermal stability is crucial for achieving reproducible and high-quality experimental results.
Q2: What is the expected thermal decomposition behavior of this compound?
Q3: What are the primary degradation products of this compound?
Based on the known thermal rearrangement of the related compound Pinan-2-ol, the primary thermal degradation product of this compound is expected to be linalool. Other potential byproducts could include various monocyclic and acyclic terpenes formed through competing reaction pathways. The exact product distribution will depend on the specific reaction conditions, including temperature, pressure, and the presence of catalysts.
Q4: How do pH and catalysts affect the thermal stability of this compound?
-
pH: The stability of alcohols can be pH-dependent. Strongly acidic or basic conditions can catalyze dehydration or rearrangement reactions, especially at elevated temperatures. For instance, acidic conditions can promote carbocation formation, leading to a variety of rearranged products. It is generally advisable to maintain a neutral or near-neutral pH when heating this compound unless the reaction chemistry requires acidic or basic conditions.
-
Catalysts: The presence of catalysts can significantly influence the thermal decomposition of this compound. Lewis acids or transition metal catalysts, for example, can lower the activation energy for rearrangement or degradation pathways, causing decomposition to occur at lower temperatures than in a non-catalyzed reaction. Conversely, certain stabilizing agents or antioxidants might help to mitigate thermal degradation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in thermally sensitive reactions.
| Problem | Possible Causes | Troubleshooting Steps |
| Low yield of desired product and formation of unexpected byproducts. | 1. The reaction temperature is too high, causing thermal decomposition of this compound. 2. The reaction time is excessively long, leading to prolonged thermal stress. 3. The presence of acidic or basic impurities is catalyzing degradation. 4. The catalyst used is promoting side reactions. | 1. Lower the reaction temperature. If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Optimize the reaction time. Monitor the reaction progress (e.g., by TLC or GC) to determine the point of maximum product formation before significant degradation occurs. 3. Ensure all reagents and solvents are pure and free of acidic or basic residues. Consider using a non-polar solvent to minimize side reactions. 4. Screen different catalysts to find one that is selective for the desired transformation without promoting this compound degradation. |
| Inconsistent reaction outcomes between batches. | 1. Inconsistent temperature control across different experiments. 2. Variations in the heating rate. 3. Differences in the "age" or quality of the this compound starting material. | 1. Use a reliable and calibrated heating system (e.g., an oil bath with a temperature controller) to ensure consistent and accurate temperature control. 2. Standardize the heating and cooling profiles for the reaction. 3. Use this compound from the same batch for a series of related experiments. If using a new batch, consider re-optimizing the reaction conditions. |
| Observation of a color change (e.g., yellowing or browning) in the reaction mixture upon heating. | 1. Thermal decomposition leading to the formation of conjugated or polymeric impurities. | 1. This is a strong indicator of thermal degradation. Immediately attempt to lower the reaction temperature. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can also lead to colored byproducts. |
Experimental Protocols
Protocol 1: Assessment of this compound Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition for this compound.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
Experimental Parameters:
-
Temperature Range: 30°C to 700°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset decomposition temperature, which is the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline with the tangent of the decomposition curve.
-
Protocol 2: Assessment of Thermal Transitions of this compound using Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, boiling point, and any other thermal transitions of this compound.
Methodology:
-
Instrument Preparation: Ensure the DSC instrument is calibrated with appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Experimental Parameters:
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 250°C at a rate of 10°C/min.
-
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting and boiling points.
-
Observe any exothermic peaks that might indicate a decomposition or rearrangement event.
-
Data Presentation
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Value (Hypothetical) | Analytical Technique | Conditions |
| Melting Point | ~57 °C | DSC | 10°C/min, Nitrogen |
| Boiling Point | ~215 °C | DSC | 10°C/min, Nitrogen |
| Onset of Decomposition (Inert) | ~420 °C | TGA | 10°C/min, Nitrogen |
| Onset of Decomposition (Oxidative) | ~380 °C | TGA | 10°C/min, Air |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Technical Support Center: Pinocampheol-Mediated Asymmetric Induction
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing pinocampheol-mediated asymmetric induction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during this compound-mediated asymmetric induction reactions. The solutions are presented in a question-and-answer format to help you quickly identify and resolve your experimental challenges.
Question 1: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common issue and can stem from several factors. Here are the primary aspects to investigate:
-
Purity of the Chiral Auxiliary: The optical purity of the this compound derivative is paramount. Ensure that the chiral auxiliary has a high enantiomeric excess before use. Impurities can lead to the formation of undesired stereoisomers.
-
Reaction Temperature: Temperature plays a crucial role in the transition state of the reaction. Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired product. Experiment with a range of lower temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the optimal condition.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Non-coordinating solvents like toluene or hexane are often preferred as they minimize interference with the chiral complex. It is advisable to screen a variety of solvents to determine the best one for your specific reaction.
-
Rate of Addition: Slow, dropwise addition of the reagent to the substrate-chiral auxiliary complex is critical. A slow addition rate helps to maintain a low concentration of the reactive species, which can improve selectivity.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance the rigidity of the transition state, leading to improved enantioselectivity. However, the choice and amount of Lewis acid must be carefully optimized.
Question 2: My reaction yield is consistently low. What steps can I take to improve it?
Answer: Low yields can be attributed to several factors, ranging from reagent quality to reaction conditions. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all reagents, especially the organometallic reagents (e.g., Grignard reagents), are fresh and properly titrated. Moisture and oxygen can rapidly degrade these reagents, leading to lower yields. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Time and Temperature: The reaction may not be reaching completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). It may be necessary to increase the reaction time or adjust the temperature. Be aware that higher temperatures might negatively impact enantioselectivity.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of the organometallic reagent is often used, but a large excess can sometimes lead to side reactions.
-
Work-up Procedure: The work-up procedure should be performed carefully to avoid product loss. Ensure that the quenching step is controlled, and the extraction process is efficient.
Question 3: I am having difficulty removing the this compound chiral auxiliary after the reaction. What are the recommended procedures?
Answer: The removal of the chiral auxiliary is a critical step. The method of removal depends on the nature of the product and the linkage to the auxiliary. Common methods include:
-
Hydrolysis: For ester or amide linkages, acidic or basic hydrolysis can be employed. The conditions should be chosen carefully to avoid racemization of the product.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH4) can be used to reductively cleave the auxiliary, often yielding an alcohol.
-
Oxidative Cleavage: Ozonolysis or other oxidative methods can be used to cleave certain types of linkages.
-
Chromatography: If the auxiliary is not covalently bound but part of a complex, careful column chromatography can separate the product from the recovered auxiliary.
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield and enantiomeric excess (ee) for a representative this compound-mediated addition of diethylzinc to benzaldehyde. This data is illustrative and may need to be optimized for your specific system.
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 0 | 85 | 88 |
| 2 | THF | 0 | 78 | 75 |
| 3 | Diethyl Ether | 0 | 82 | 80 |
| 4 | Toluene | -20 | 83 | 92 |
| 5 | Toluene | 25 | 88 | 79 |
Data is synthesized for illustrative purposes based on typical outcomes in asymmetric synthesis.
Experimental Protocols
Detailed Methodology: Asymmetric Reduction of Acetophenone using a this compound-derived Reagent
This protocol describes a general procedure for the asymmetric reduction of a ketone, using a reagent derived from this compound, such as Diisopinocampheylchloroborane (DIP-Chloride™).
Materials:
-
(+)-α-Pinene (of high enantiomeric purity)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
Sodium hydroxide solution
-
Hydrogen peroxide solution
-
Anhydrous magnesium sulfate
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
Preparation of Diisopinocampheylborane: Under an inert atmosphere of argon, (+)-α-pinene (2.2 equivalents) is dissolved in anhydrous THF. The solution is cooled to 0 °C, and borane dimethyl sulfide complex (1.0 equivalent) is added dropwise. The reaction mixture is stirred at 0 °C for 4 hours, during which a white precipitate of diisopinocampheylborane forms.
-
Asymmetric Reduction: The slurry of diisopinocampheylborane is cooled to -25 °C. Acetophenone (1.0 equivalent) dissolved in anhydrous THF is added slowly over 30 minutes. The reaction is stirred at -25 °C for 7 hours.
-
Work-up: The reaction is quenched by the slow addition of methanol at -25 °C. The mixture is then warmed to room temperature. A solution of sodium hydroxide is added, followed by the careful, dropwise addition of hydrogen peroxide (ensure the temperature is controlled with an ice bath).
-
Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the chiral 1-phenylethanol.
-
Analysis: The yield is determined after purification. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Technical Support Center: Stereochemical Control in Pinocampheol-Derived Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the stereochemical outcome of reactions involving pinocampheol-derived reagents, such as Alpine-Borane.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stereoselectivity of ketone reductions using Alpine-Borane?
A1: The primary factor is the steric bulk of the substituents on the prochiral ketone. Alpine-Borane, a sterically hindered chiral reagent, achieves stereoselectivity by coordinating to the carbonyl oxygen and delivering a hydride from the pinane moiety. The reaction proceeds through a boat-like transition state where the less sterically demanding group on the ketone preferentially orients itself away from the bulky pinane structure, thus dictating the stereochemistry of the resulting alcohol.[1] For substrates with a significant size difference between the two substituents on the carbonyl, such as acetylenic ketones, high enantioselectivity is often observed.[1]
Q2: How does solvent choice affect the enantiomeric excess (e.e.) of the product?
A2: Solvent choice can have a dramatic effect on the enantioselectivity of the reduction. For the Midland reduction using Alpine-Borane, conducting the reaction "neat" (without solvent) or in highly concentrated solutions often provides the highest enantiomeric excess (e.e.). Dilute solutions, for instance in tetrahydrofuran (THF), can lead to a significant decrease in stereoselectivity.
Q3: Why do neat or concentrated conditions favor higher stereoselectivity?
A3: The improved stereoselectivity under neat or concentrated conditions is attributed to the suppression of a competing, non-selective reduction pathway. This side reaction involves the dehydroboration of the Alpine-Borane reagent to form 9-Borabicyclo[3.3.1]nonane (9-BBN) and α-pinene. Since 9-BBN is an achiral reducing agent, its presence leads to the formation of a racemic mixture, thereby lowering the overall enantiomeric excess of the product. At higher concentrations, the rate of the desired asymmetric reduction is significantly faster than the dehydroboration pathway.
Q4: Are there any alternatives to running the reaction neat, which might be difficult for certain substrates?
A4: Yes, applying elevated pressures (e.g., 2000-6000 atm) has been shown to significantly accelerate the desired asymmetric reduction pathway while suppressing the dehydroboration side reaction.[2] This allows for high stereoselectivity even for more sterically hindered ketones that react slowly under standard conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low enantiomeric excess (e.e.) or diastereomeric excess (d.e.) | The reaction was performed in a dilute solution (e.g., THF), allowing for a competing reduction by achiral 9-BBN formed via dehydroboration. | Perform the reaction neat (without solvent) or at a much higher concentration (>2 M). For the reduction of 2-octanone, switching from a THF solution to neat conditions increases the e.e. from a lower value to 77%. |
| Slow or incomplete reaction | The ketone substrate is sterically hindered, slowing down the rate of the desired asymmetric reduction and allowing the dehydroboration side reaction to become more competitive. | Consider running the reaction under high pressure (2000-6000 atm) to accelerate the bimolecular reduction without increasing the rate of the unimolecular dehydroboration. |
| Inconsistent stereochemical results | The quality or age of the Alpine-Borane reagent may be compromised. The reagent can undergo dehydroboration upon storage, increasing the concentration of achiral 9-BBN. | Use freshly prepared or recently purchased Alpine-Borane. Ensure it is stored under an inert atmosphere and at the recommended temperature to minimize degradation. |
| Unexpected side products | The reaction temperature is too high, or the reaction time is excessively long, which can favor the dehydroboration pathway and other potential side reactions. | Conduct the reaction at room temperature or below, as specified in established protocols. Monitor the reaction progress to determine the optimal reaction time. |
Data Presentation: Solvent Effect on Stereoselectivity
The following table summarizes the effect of reaction conditions on the enantiomeric excess (% e.e.) for the reduction of various ketones with Alpine-Borane derived from (+)-α-pinene.
| Ketone Substrate | Reaction Conditions | Enantiomeric Excess (% e.e.) | Product Configuration | Reference |
| 2-Octanone | Neat, 25 °C, 7 days | 77 | (R) | J. Org. Chem. 1982, 47, 1606-1608 |
| 2-Octanone | THF solution | Lower than neat | (R) | J. Org. Chem. 1982, 47, 1606-1608 |
| 3-Methyl-2-butanone | Neat, 25 °C, 10 days | 66 | (R) | J. Org. Chem. 1982, 47, 1606-1608 |
| Acetophenone | Neat, 25 °C, 2 days | 85 | (R) | J. Org. Chem. 1982, 47, 1606-1608 |
| 1-Phenyl-3-butyn-2-one | Neat, rt, 4 h | 98 | (R) | J. Org. Chem. 1982, 47, 1606-1608 |
Experimental Protocols
Improved Procedure for the Asymmetric Reduction of a Prochiral Ketone (e.g., 2-Octanone) under Neat Conditions
This protocol is adapted from the improved procedure described by Brown, H. C.; Pai, G. G. in J. Org. Chem. 1982, 47, 1606-1608.
Materials:
-
(+)-Alpine-Borane (B-3-pinanyl-9-borabicyclo[3.3.1]nonane), ~2.0 M solution in THF or neat
-
2-Octanone
-
Diethanolamine
-
Pentane
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply and Schlenk line equipment
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, place 2-octanone (e.g., 10 mmol).
-
Addition of Reagent: Add an excess of (+)-Alpine-Borane (e.g., 20 mmol, 2 equivalents) directly to the ketone at room temperature under a positive pressure of nitrogen. If using a stock solution, the solvent can be removed in vacuo before adding the ketone.
-
Reaction: Stir the neat mixture at room temperature (25 °C). Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). For 2-octanone, the reaction may require up to 7 days.
-
Workup - Aldehyde Quench: After the reaction is complete, cool the flask in an ice bath and slowly add a small amount of a simple aldehyde, such as acetaldehyde (e.g., 20 mmol), to consume any unreacted Alpine-Borane. Stir for 30 minutes.
-
Workup - Amine Addition: Add diethanolamine (e.g., 20 mmol) to the reaction mixture. This will form a solid borinate ester complex with the 9-BBN byproduct, facilitating its removal.
-
Extraction: Add pentane to the flask and stir vigorously for 15 minutes. The solid precipitate (diethanolamine-9-BBN complex) will separate.
-
Isolation: Filter the mixture through a pad of Celite or glass wool to remove the solid precipitate. Wash the solid with fresh pentane.
-
Purification: Combine the pentane filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (R)-2-octanol.
-
Analysis: Purify the alcohol by distillation or column chromatography. Determine the enantiomeric excess by chiral GC analysis or by preparing a diastereomeric ester (e.g., Mosher's ester) and analyzing by NMR or GC.
Visualizations
Logical Workflow for Optimizing Stereoselectivity
Caption: Troubleshooting decision tree for optimizing enantioselectivity.
Reaction Mechanism and Competing Pathways
Caption: Competing reaction pathways in the Midland reduction.
References
Technical Support Center: Pinocampheol Stability and Racemization Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of Pinocampheol during experimental procedures. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stereochemistry important?
This compound is a bicyclic monoterpene alcohol. Like many natural products, it is chiral, meaning it exists as non-superimposable mirror images called enantiomers. The biological activity of chiral molecules is often enantiomer-specific. In drug development, one enantiomer may have the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, maintaining the enantiomeric purity of this compound is critical for consistent and predictable results in research and pharmaceutical applications.
Q2: Under what conditions is this compound at risk of racemization?
This compound is susceptible to racemization, the process of converting a single enantiomer into an equal mixture of both enantiomers (a racemate), primarily under acidic conditions . While less common for simple alcohols, strongly basic conditions could also potentially lead to epimerization at the hydroxyl-bearing carbon, although this is generally less of a concern than acid-catalyzed rearrangement.
Q3: What is the likely mechanism of racemization under acidic conditions?
Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water generates a carbocation intermediate. This carbocation is prone to rearrangements, such as a Wagner-Meerwein rearrangement , which is common in bicyclic terpene systems.[1][2] These rearrangements can lead to the formation of a more stable carbocation and, upon reaction with water, can result in the formation of both enantiomers of this compound or other isomeric products, leading to racemization. Another potential pathway is a pinacol-type rearrangement , as this compound is a vicinal diol (1,2-diol).[3][4][5]
Q4: Can this compound racemize under basic conditions?
While acid-catalyzed racemization is the primary concern, strong bases could theoretically promote epimerization at the carbon atom bearing the hydroxyl group. This would involve the deprotonation of the hydroxyl group to form an alkoxide, which itself does not lead to racemization. However, if there is an adjacent enolizable proton, a strong base could facilitate its removal, leading to an achiral enolate intermediate that can be protonated to form either enantiomer. For this compound, the structural rigidity and lack of easily accessible enolizable protons make this pathway less probable than acid-catalyzed rearrangement. However, it is a possibility that should be considered, especially at elevated temperatures or with very strong bases.
Q5: How can I minimize racemization during my experiments?
To prevent racemization of this compound, consider the following precautions:
-
Avoid Strong Acids: Use neutral or mildly basic or acidic conditions whenever possible. If an acidic catalyst is required, opt for weaker acids or Lewis acids that are less likely to promote carbocation formation.
-
Control Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Limit Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of racemization. Monitor your reaction progress and work it up as soon as it is complete.
-
Choose Solvents Carefully: The choice of solvent can influence the stability of intermediates. Polar, protic solvents may stabilize carbocation intermediates, potentially increasing the rate of racemization.
-
Use Protective Groups: If the hydroxyl group is not the reactive site of interest, consider protecting it with a suitable protecting group that is stable to the reaction conditions and can be removed under mild conditions that do not cause racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of optical activity after reaction or workup. | Racemization has occurred. | Review your experimental conditions. Identify and replace any strong acids or bases with milder alternatives. Lower the reaction temperature and shorten the reaction time. |
| Formation of unexpected side products. | Acid-catalyzed rearrangement (e.g., Wagner-Meerwein or pinacol rearrangement). | This is often linked to the same conditions that cause racemization. Use less acidic conditions. Consider using aprotic solvents to disfavor carbocation formation. |
| Inconsistent biological/pharmacological activity. | Partial racemization leading to a mixture of enantiomers with different activities. | Determine the enantiomeric excess (e.e.) of your this compound sample before and after your experiment using chiral chromatography (GC or HPLC). This will quantify the extent of racemization. |
| Difficulty in purifying the desired enantiomer. | Contamination with the other enantiomer due to racemization during purification. | For chromatographic purification (e.g., column chromatography), use a neutral or slightly basic mobile phase if compatible with your stationary phase. Avoid acidic modifiers. Ensure solvents are free of acidic impurities. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound under Acidic and Basic Conditions
Objective: To determine the extent of racemization of this compound when exposed to various pH conditions over time.
Materials:
-
Enantiomerically pure this compound
-
Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12)
-
Organic solvent (e.g., acetonitrile or methanol)
-
Vials
-
Constant temperature bath or incubator
-
Chiral GC or HPLC system for enantiomeric excess (e.e.) analysis
Methodology:
-
Prepare stock solutions of this compound in the chosen organic solvent.
-
In separate vials, add an aliquot of the this compound stock solution to each buffer to achieve a known final concentration.
-
Incubate the vials at a controlled temperature (e.g., 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the sample (for acidic and basic conditions).
-
Extract the this compound from the aqueous buffer into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analyze the enantiomeric excess of the recovered this compound using a validated chiral GC or HPLC method (see Protocol 2).
-
Plot the enantiomeric excess as a function of time for each pH and temperature condition to determine the rate of racemization.
Protocol 2: Determination of Enantiomeric Excess of this compound by Chiral Gas Chromatography (GC)
Objective: To quantify the enantiomeric composition of a this compound sample.
Materials:
-
This compound sample
-
Hexane (or other suitable solvent)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or equivalent)
-
Reference standards of both enantiomers of this compound (if available)
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound sample in hexane to a concentration of approximately 1 mg/mL.
-
GC Conditions (Example):
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
-
Analysis:
-
Inject the sample onto the GC system.
-
Identify the peaks corresponding to the two enantiomers of this compound based on their retention times. If reference standards are available, inject them individually to confirm the elution order.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Presentation
The results from the stability study (Protocol 1) can be summarized in the following table format for easy comparison.
Table 1: Enantiomeric Excess (%) of this compound under Various Conditions
| Time (hours) | pH 2 (25°C) | pH 4 (25°C) | pH 7 (25°C) | pH 9 (25°C) | pH 12 (25°C) |
| 0 | 99.5 | 99.5 | 99.5 | 99.5 | 99.5 |
| 1 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
(Note: This table should be populated with experimental data. Similar tables should be created for other temperatures.)
Visualizations
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. app1-c89-pub.pressidium.com - Racemization Organic Chemistry [app1-c89-pub.pressidium.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 4. Quantitative "Chemical Structure–Biological Activity" Relations (1978) | S V Nizhnii | 18 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
large-scale synthesis considerations for Pinocampheol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Pinocampheol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
The most prevalent and well-documented method for synthesizing this compound, particularly Isothis compound, is the hydroboration-oxidation of α-pinene.[1][2][3] This two-step process involves the reaction of α-pinene with a borane reagent, followed by oxidation of the resulting organoborane intermediate.[4][5] The reaction is known for its predictable stereochemistry, yielding the alcohol with an anti-Markovnikov addition of water across the double bond.[2][5]
Q2: What are the critical safety precautions to consider during the synthesis?
Several safety measures are crucial:
-
Moisture Sensitivity: Borane reagents, such as borane-methyl sulfide (BMS) and borane-tetrahydrofuran (BH3-THF), are extremely sensitive to moisture and air.[1][2] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).[1]
-
Hydrogen Gas Evolution: The quenching of excess borane with methanol or water generates a significant amount of hydrogen gas, which is highly flammable. This step must be performed slowly in a well-ventilated fume hood.[1]
-
Exothermic Oxidation: The oxidation of the organoborane intermediate with hydrogen peroxide is a highly exothermic reaction and can be vigorous.[1] The hydrogen peroxide should be added dropwise while monitoring and controlling the reaction temperature, often using an ice bath.[1]
Q3: How can the stereoselectivity of the reaction be controlled to obtain the desired this compound isomer?
The stereoselectivity of the hydroboration of α-pinene is primarily controlled by steric hindrance.[5][6] The borane reagent approaches the double bond from the less hindered face of the α-pinene molecule.[2][5][6] Specifically, the gem-dimethyl group on the six-membered ring sterically blocks one face of the double bond, forcing the borane to add from the opposite side.[2][5] This results in a high degree of stereocontrol. For instance, the hydroboration of (+)-α-pinene leads to the formation of (-)-diisopinocampheylborane.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reagent Inactivity: Borane reagent (e.g., BH3-THF, BMS) may have degraded due to exposure to air or moisture.[1][2] | 1a. Use freshly opened or properly stored borane reagents. 1b. Standardize the borane solution before use to determine its exact molarity. |
| 2. Incomplete Reaction: The hydroboration or oxidation step may not have gone to completion. | 2a. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). 2b. Ensure the reaction is stirred efficiently. 2c. For hydroboration, ensure the reaction time and temperature are adequate. One procedure suggests stirring for 3.5 hours at 0°C.[1] | |
| 3. Incorrect Work-up Procedure: Loss of product during the extraction phase. A common error is discarding the organic layer instead of the aqueous layer.[4] | 3a. Carefully identify and separate the organic and aqueous layers during extraction. The product will be in the organic layer. 3b. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. | |
| Formation of Unexpected Byproducts | 1. Rearrangement of Intermediates: While hydroboration is generally not prone to rearrangements, side reactions can occur under certain conditions. | 1a. Maintain the recommended reaction temperature. 1b. Use a high-purity starting material (α-pinene). |
| 2. Over-oxidation: The oxidation step may have proceeded too far, leading to other oxygenated products. | 2a. Carefully control the addition rate and amount of hydrogen peroxide. 2b. Maintain a low temperature during the oxidation step. | |
| Difficulty in Product Purification | 1. Incomplete Removal of Boron-containing Byproducts: Boronic acids or their salts may remain in the product. | 1a. Ensure the oxidation and subsequent work-up are complete to convert all organoboranes. 1b. Wash the organic layer thoroughly with water or brine during extraction. |
| 2. Co-elution with Starting Material: this compound and unreacted α-pinene may be difficult to separate by chromatography. | 2a. Optimize the chromatographic conditions (e.g., solvent system for column chromatography, temperature program for distillation). 2b. Consider recrystallization as a purification method. One procedure notes that slurrying the crude product in pentane can improve purity.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of (-)-Isothis compound from (+)-α-Pinene
This protocol is adapted from a literature procedure.[1]
1. Apparatus Setup:
-
All glassware should be dried in an oven and assembled while hot under a stream of dry nitrogen.
-
The reaction is carried out in a flask equipped with a magnetic stirrer, a septum inlet, and a nitrogen bubbler to maintain a positive pressure of nitrogen.[1]
2. Hydroboration:
-
In the reaction flask, place borane-methyl sulfide complex (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cool the flask in an ice-water bath.
-
Add (+)-α-pinene (2 equivalents) dropwise to the stirred solution at 0-3°C over 15 minutes.
-
The (-)-diisopinocampheylborane will precipitate as a white solid.
-
Stir the reaction mixture for an additional 3.5 hours at 0°C.
3. Oxidation:
-
After the hydroboration is complete, slowly add methanol to the reaction mixture to destroy any excess hydride. This will cause vigorous hydrogen evolution and some foaming.[1]
-
Once the hydrogen evolution has ceased, add 3 M aqueous sodium hydroxide.
-
Slowly add 30% aqueous hydrogen peroxide dropwise to the vigorously stirred mixture, maintaining the temperature below 50°C using an ice bath. The oxidation is exothermic.[1]
-
After the addition is complete, continue stirring for a period to ensure complete oxidation.
4. Work-up and Purification:
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., petroleum ether, diethyl ether).
-
Combine the organic layers and wash them with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by evaporation under reduced pressure.
-
The crude product can be purified by sublimation or recrystallization from a solvent like pentane to yield crystalline (-)-isothis compound.[1]
Data Presentation
Table 1: Purity of (-)-Isothis compound after Purification Step
| Purification Method | Purity by GC | Reference |
| Crude Product | 97.5% | [1] |
| Slurrying in Pentane | 99.2% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key reaction pathway for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of Pinocampheol: Chiral HPLC vs. Chiral GC
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral compounds is paramount. Pinocampheol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block in asymmetric synthesis. This guide provides a comparative overview of two primary chromatographic techniques for determining its enantiomeric excess: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing chiral stationary phases.
This comparison will delve into the experimental protocols for each method, present quantitative data for performance evaluation, and offer visual workflows to aid in methodological understanding. While specific experimental data for this compound can be limited in publicly available literature, this guide will also draw upon data from structurally similar monoterpenoid alcohols to provide a comprehensive comparison.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For compounds like this compound, polysaccharide-based CSPs are particularly effective.
Experimental Protocol: Chiral HPLC
A typical experimental setup for the chiral HPLC analysis of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one derivatized with amylose or cellulose (e.g., Chiralpak series).
-
Mobile Phase: A normal-phase eluent system, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol. The ratio of these solvents is a critical parameter for optimizing separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually around 25°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where this compound exhibits absorbance (e.g., ~210 nm), as it lacks a strong chromophore.
-
Sample Preparation: The this compound sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination of this compound by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another highly effective method for the enantioselective analysis of volatile compounds like this compound. This technique utilizes a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.
Experimental Protocol: Chiral GC
A detailed experimental protocol for the chiral GC analysis of a mixture of monoterpenes, which can be adapted for this compound, is as follows[1]:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Stationary Phase: A fused silica capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., HP-chiral-20B, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector and Detector Temperatures: Injector at 250°C and detector at 300°C.
-
Oven Temperature Program: A programmed temperature gradient is often employed to achieve optimal separation. For example:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 130°C at a rate of 1°C/min.
-
Ramp 2: Increase to 200°C at a rate of 2°C/min, hold for 3 minutes.
-
-
Injection Mode: Split injection with a high split ratio (e.g., 1:100) is common for analyzing essential oils and concentrated samples.
-
Sample Preparation: The this compound sample is typically diluted in a volatile solvent like n-hexane before injection.
Workflow for Chiral GC Analysisdot
References
Navigating the Stereochemical Maze: A Comparative Guide to Chiral Gas Chromatography Methods for Pinocampheol Isomer Separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Pinocampheol, a bicyclic monoterpenol, possesses multiple chiral centers, leading to the existence of several stereoisomers. The distinct pharmacological and toxicological profiles of these isomers necessitate robust analytical methods for their separation. This guide provides a comprehensive comparison of chiral gas chromatography (GC) techniques applicable to the separation of this compound isomers, supported by experimental data from structurally analogous compounds due to the limited availability of direct data for this compound.
This guide explores two primary strategies for the chiral separation of this compound isomers by gas chromatography: a direct method using a chiral stationary phase and an indirect method involving derivatization with a chiral reagent followed by analysis on a standard achiral column. The performance of these methods is evaluated based on their ability to resolve the enantiomers and diastereomers of closely related and structurally similar bicyclic monoterpenols, namely borneol and isoborneol.
Performance Comparison of Chiral GC Methods
The selection of an appropriate chiral separation strategy depends on factors such as the complexity of the sample matrix, the required resolution, and the availability of specific columns and reagents. The following table summarizes the performance of two distinct methods for the separation of borneol and isoborneol isomers, which can be considered representative for the separation of this compound isomers.
| Method Type | Chiral Stationary Phase/Reagent | Target Analytes | Column (Achiral for Indirect Method) | Key Performance Metrics | Reference |
| Direct Chiral GC | Rt-βDEXsm (cyclodextrin-based) | Isoborneol, α-Terpineol | Not Applicable | Baseline enantiomeric separation of isoborneol. | Restek Corporation Guide[1] |
| Indirect Chiral GC | (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) | (+)-Isoborneol, (-)-Isoborneol, (+)-Borneol, (-)-Borneol | Not Specified | Successful separation of the four stereoisomers as their MTPA derivatives. | Yang, M. Y., et al. (2018)[2][3] |
| Indirect Chiral GC | (1S)-(-)-Camphanic chloride | (+)-Isoborneol, (-)-Isoborneol, (+)-Borneol, (-)-Borneol | Not Specified | Successful separation of the four stereoisomers as their camphanate derivatives. | Yang, M. Y., et al. (2018)[2][3] |
Detailed Experimental Protocols
Reproducibility and accuracy in chiral separations are highly dependent on meticulous adherence to experimental protocols. Below are detailed methodologies for the direct and indirect separation approaches.
Method 1: Direct Chiral GC Separation on a Cyclodextrin-Based Column
This method is based on the application of a chiral stationary phase for the direct resolution of enantiomers. The following protocol is adapted from a guide for the analysis of chiral compounds by Restek Corporation and is applicable to monoterpene alcohols like isoborneol.[1]
-
Column: Rt-βDEXsm (30 m, 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp: 2 °C/min to 200 °C
-
Hold at 200 °C for 5 min
-
-
Injection: 1 µL, split ratio 50:1
-
Sample Preparation: Dilute the sample containing this compound isomers in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
Method 2: Indirect Chiral GC Separation via Derivatization
This approach involves the reaction of the chiral analytes with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. The following protocol is based on the work of Yang, M. Y., et al. (2018) for the separation of borneol and isoborneol isomers.[2][3]
A. Derivatization with (R)-(+)-MTPA-Cl:
-
To a solution of the this compound isomer mixture (approximately 1 mg) in anhydrous dichloromethane (1 mL), add triethylamine (5 µL).
-
Add a solution of (R)-(+)-MTPA-Cl (3 µL) in anhydrous dichloromethane (0.5 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with the addition of 1 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (2 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of hexane for GC-MS analysis.
B. GC-MS Analysis of Derivatives:
-
Column: A standard non-polar or medium-polarity column (e.g., HP-5ms, DB-5ms) is suitable.
-
Carrier Gas: Helium
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Visualizing the Workflow and Logic
To further clarify the processes involved in chiral GC separations, the following diagrams illustrate the experimental workflow and the decision-making process for column selection.
References
A Comparative Analysis of Pinocampheol and Isopinocampheol as Chiral Auxiliaries in Asymmetric Synthesis
In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the vast array of chiral auxiliaries derived from the chiral pool, pinocampheol and isothis compound, both diastereomers originating from α-pinene, have been investigated for their potential to induce stereoselectivity in chemical transformations. This guide provides a comparative analysis of their performance, with a focus on their application in the asymmetric reduction of prochiral ketones, supported by experimental data and detailed protocols.
Introduction to this compound and Isothis compound
This compound and isothis compound are chiral alcohols derived from the monoterpene α-pinene. Their rigid bicyclic structure and defined stereochemistry make them attractive candidates for use as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is primarily evaluated by the diastereomeric or enantiomeric excess of the product, as well as the chemical yield of the reaction.
Comparative Performance in Asymmetric Reductions
While both this compound and isothis compound have been explored as chiral auxiliaries, the scientific literature provides a significantly more extensive body of research on the applications of isothis compound and its derivatives. Specifically, in the field of asymmetric reduction of ketones, isothis compound-derived reagents have demonstrated high levels of enantioselectivity.
Isothis compound-Derived Reagents: A Story of High Enantioselectivity
A prominent example of an isothis compound-based reagent is B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, commonly known as Alpine-Borane® . This reagent has been successfully employed for the asymmetric reduction of a variety of prochiral ketones to their corresponding chiral secondary alcohols. The steric bulk of the isopinocampheyl group effectively shields one face of the ketone, leading to a preferential hydride attack on the less hindered face and resulting in high enantiomeric excess (ee).
Table 1: Asymmetric Reduction of Prochiral Ketones using B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®)
| Substrate (Ketone) | Product (Alcohol) | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee%) |
| Acetophenone | (R)-1-Phenylethanol | Neat, 25°C, 100 h | 85 | 90 |
| 1-Indanone | (R)-1-Indanol | THF, -78°C to 25°C, 7 d | 70 | 94 |
| α-Tetralone | (R)-α-Tetralol | Neat, 25°C, 48 h | 88 | 98 |
| 1-Octyn-3-one | (R)-1-Octyn-3-ol | Neat, 25°C, 7 d | 78 | >99[1] |
| 2,2,2-Trifluoroacetophenone | (R)-2,2,2-Trifluoro-1-phenylethanol | Neat, 25°C, 45 d | - | 32 |
Note: Data compiled from various sources. Reaction conditions, yields, and ee% can vary based on the specific experimental setup.
The data clearly indicates that Alpine-Borane® is a highly effective chiral reducing agent for a range of ketones, particularly those with steric differentiation between the two substituents on the carbonyl group. Acetylenic ketones, for instance, are reduced with exceptional enantioselectivity.[2] However, for ketones with less steric hindrance or those containing certain functional groups, the enantioselectivity may be lower.[2]
This compound-Derived Reagents: A Less Explored Avenue
In contrast to the wealth of data available for isothis compound, the use of this compound as a chiral auxiliary in asymmetric reductions is not as well-documented in readily available scientific literature. While a this compound-derived reagent, B-(cis-10-pinanyl)-9-borabicyclo[3.3.1]nonane, has been mentioned in the context of asymmetric reductions, specific quantitative data on its performance in terms of yield and enantiomeric excess for a range of substrates is scarce, making a direct and comprehensive comparison with Alpine-Borane® challenging. This disparity in the volume of research suggests that isothis compound-based reagents have, to date, shown more promising and widely applicable results in the field of asymmetric reductions.
Experimental Protocols
General Experimental Protocol for Asymmetric Reduction of a Ketone with B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Prochiral ketone
-
B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, or neat)
-
Ethanolamine or other suitable amino alcohol for workup
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen/argon line)
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with the prochiral ketone (1.0 eq). The flask is then flushed with a dry inert gas (nitrogen or argon).
-
Addition of Reducing Agent: Anhydrous THF is added to dissolve the ketone (if the reaction is not performed neat). The solution is cooled to the desired temperature (e.g., -78°C or 0°C). B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (1.2-1.5 eq) is then added slowly to the stirred solution under an inert atmosphere.
-
Reaction Monitoring: The reaction mixture is stirred at the chosen temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is quenched by the slow addition of ethanolamine (2.0 eq) at 0°C. The mixture is then stirred for 30 minutes. Diethyl ether is added to dilute the mixture, and the resulting precipitate (boron-amine complex) is removed by filtration.
-
Extraction and Purification: The filtrate is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral alcohol.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the purified alcohol is determined by chiral GC or chiral high-performance liquid chromatography (HPLC).
Visualizing the Asymmetric Reduction Pathway
The following diagrams, generated using the DOT language, illustrate the key concepts in the asymmetric reduction of a ketone using a chiral auxiliary-based reagent.
Caption: Experimental workflow for asymmetric ketone reduction.
Caption: Model for stereochemical induction.
Caption: Decision logic for auxiliary selection.
Conclusion
Based on the available scientific literature, isothis compound, particularly in the form of its 9-BBN derivative Alpine-Borane®, stands out as a highly effective and well-studied chiral auxiliary for the asymmetric reduction of prochiral ketones. It consistently delivers high enantiomeric excesses for a broad range of substrates. In contrast, while this compound shares a similar structural origin, its application as a chiral auxiliary in asymmetric reductions is significantly less explored, and a direct, data-driven comparison of its performance against isothis compound is not currently feasible. For researchers and professionals in drug development, isothis compound-based reagents represent a reliable and powerful tool for the stereoselective synthesis of chiral alcohols. Future research may yet uncover potent applications for this compound-derived auxiliaries, but for now, isothis compound remains the superior choice based on established and reproducible results.
References
comparing the efficacy of different chiral alcohols in asymmetric reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The choice of the chiral auxiliary or catalyst is paramount in achieving high enantiomeric excess (ee) and yield. This guide provides an objective comparison of the efficacy of different classes of chiral alcohols and their derivatives used in asymmetric reduction, supported by experimental data and detailed protocols.
Key Methodologies in Asymmetric Ketone Reduction
Two of the most powerful and widely adopted methods for the asymmetric reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, which is typically prepared in situ from a chiral β-amino alcohol and a borane source (e.g., BH₃·THF). The catalyst coordinates to both the borane and the ketone, facilitating a highly face-selective hydride transfer.
-
Noyori Asymmetric Hydrogenation: This reaction utilizes ruthenium (II) complexes with chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands. The catalyst activates molecular hydrogen and delivers it to the ketone in a highly enantioselective manner.
Beyond these, other important methods include the use of chirally modified metal hydrides, such as those derived from lithium aluminum hydride (LAH) and chiral diols like BINOL.
Comparative Efficacy of Chiral Alcohols and their Derivatives
The following tables summarize the performance of various chiral alcohols and their derivatives in the asymmetric reduction of acetophenone, a common benchmark substrate, as well as other ketones. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution when conditions vary.
Table 1: Asymmetric Reduction of Acetophenone
| Chiral Auxiliary/Catalyst System | Method | Substrate | Yield (%) | ee (%) | Reaction Conditions |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol + BH₃·THF | CBS Reduction | Acetophenone | High | 97 | THF, Room Temperature |
| (S)-2-Amino-3-methyl-1,1-diphenylbutanol + BH₃ | CBS Reduction | Acetophenone | - | ~90 | Not specified |
| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Noyori Hydrogenation | Acetophenone | Quantitative | 82 | 2-Propanol, KOH |
| RuCl₂[(S)-xylbinap][(S,S)-dpen] | Noyori Hydrogenation | Acetophenone | Quantitative | >95 | 2-Propanol, KOH |
| (S)-BINAL-H (from (S)-BINOL and LiAlH₄) | Modified Hydride | Acetophenone | 90 | 95 | THF, -100 to -78 °C |
| Chiral Lactam Alcohol 2 + BH₃ | CBS Reduction | Acetophenone | 95 | 98 (R) | THF, Room Temperature |
Table 2: Asymmetric Reduction of Various Ketones
| Chiral Auxiliary/Catalyst System | Method | Substrate | Yield (%) | ee (%) | Reaction Conditions |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol + BH₃·THF | CBS Reduction | 1-Tetralone | High | 95 | THF, Room Temperature |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol + BH₃·THF | CBS Reduction | Propiophenone | High | 96 | THF, Room Temperature |
| RuCl₂[(S)-binap] | Noyori Hydrogenation | Methyl 3-oxobutanoate | 100 | 99 (R) | Methanol, H₂ (4 atm) |
| RuCl₂--INVALID-LINK-- | Asymmetric Transfer Hydrogenation | 4-Chromanone | Quantitative | 97 (S) | Methanol, H₂ (10 atm) |
| Chiral Lactam Alcohol 2 + BH₃ | CBS Reduction | α-Tetralone | 92 | 85 (R) | THF, Room Temperature |
| Chiral Lactam Alcohol 2 + BH₃ | CBS Reduction | 2-Chloroacetophenone | 91 | 91 (S) | THF, Room Temperature |
Experimental Protocols
General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq).
-
Anhydrous THF is added to dissolve the amino alcohol.
-
The solution is cooled to 0 °C, and 1.0 M BH₃·THF solution (0.6 eq) is added dropwise.
-
The mixture is stirred at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.
-
The flask is cooled to the desired reaction temperature (e.g., 0 °C or room temperature).
-
A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes.
-
An additional amount of 1.0 M BH₃·THF solution (0.6 eq) is then added dropwise.
-
The reaction is stirred at the same temperature until completion, as monitored by TLC.
-
The reaction is quenched by the slow, dropwise addition of methanol at 0 °C.
-
The mixture is then warmed to room temperature and stirred for 30 minutes.
-
1 M HCl is added, and the mixture is stirred for another 30 minutes.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Noyori Asymmetric Hydrogenation of Acetophenone
Materials:
-
[RuCl₂((S)-BINAP)]₂·NEt₃
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Acetophenone
-
Anhydrous 2-propanol
-
Potassium hydroxide (KOH) or potassium tert-butoxide
-
Hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with [RuCl₂((S)-BINAP)]₂·NEt₃ (0.005 mol%) and (S,S)-DPEN (0.01 mol%).
-
Anhydrous 2-propanol is added, and the mixture is stirred to form the catalyst solution.
-
A solution of KOH or potassium tert-butoxide in 2-propanol (e.g., 0.1 M) is added.
-
Acetophenone (1.0 eq) is added to the catalyst solution.
-
The glass liner is placed in the autoclave, which is then sealed.
-
The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 8 atm).
-
The reaction is stirred at the desired temperature (e.g., room temperature) until the hydrogen uptake ceases.
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by distillation or column chromatography to yield the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Process
To better understand the workflows and decision-making processes in asymmetric reduction, the following diagrams are provided.
A Researcher's Guide to High-Throughput Screening Assays for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the rapid and accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and chiral drug discovery. This guide provides a comprehensive comparison of high-throughput screening (HTS) assays for ee determination, offering insights into their performance, detailed experimental protocols, and decision-making frameworks to aid in selecting the most suitable method for your research needs.
The landscape of chiral analysis has evolved significantly, moving from traditional, time-consuming chromatographic methods to a variety of innovative HTS techniques. These modern assays offer substantial improvements in speed and sample throughput, enabling the rapid screening of large compound libraries and the optimization of asymmetric reactions. This guide will delve into the most prominent HTS methodologies: chiral chromatography, enzymatic assays, DNA-based biosensors, and mass spectrometry.
Performance Comparison of HTS Assays for Enantiomeric Excess Determination
The selection of an appropriate HTS assay for determining enantiomeric excess depends on a multitude of factors, including the required throughput, sensitivity, accuracy, and the nature of the analyte. The following table summarizes the key performance characteristics of the most common HTS techniques.
| Assay Type | Throughput | Accuracy/Precision | Sensitivity | Substrate Scope | Key Advantages | Key Limitations |
| Chiral Chromatography (HPLC/SFC) | Moderate (minutes per sample) | High (errors often <1-2%)[1] | High | Broad | Well-established, high resolution, reliable. | Slower throughput, requires specialized chiral columns, potential for matrix effects. |
| Enzymatic Assays | High (seconds to minutes per sample) | Moderate to High (can be very accurate) | High | Substrate-specific | High selectivity, can be performed in complex matrices. | Requires a suitable enzyme for the specific substrate, potential for enzyme inhibition. |
| DNA-Based Biosensors | Very High (>1000 samples/day)[1] | High (can be very accurate)[1][2] | High | Target-specific | Rapid analysis, amenable to automation.[2] | Requires development of specific biosensor for each target molecule. |
| Mass Spectrometry | High (seconds per sample) | High | Very High | Broad | High speed, high sensitivity, can be coupled with chromatography for complex mixtures. | Requires specialized instrumentation, potential for ion suppression. |
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, this section outlines detailed experimental protocols for representative assays in each category.
Experimental Workflow for a Generic HTS Enantiomeric Excess Assay
The following diagram illustrates a generalized workflow applicable to many HTS ee determination assays, from initial sample preparation to final data analysis and hit identification.
Detailed Experimental Protocols
1. Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general guideline for the high-throughput analysis of enantiomeric excess using chiral HPLC.
-
Instrumentation: An HPLC system equipped with a chiral column (e.g., polysaccharide-based), an autosampler capable of handling 96- or 384-well plates, and a suitable detector (e.g., UV-Vis or Circular Dichroism).
-
Sample Preparation:
-
Quench the chemical reactions in the wells of a microtiter plate.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane and isopropanol for normal-phase or an aqueous buffer with an organic modifier for reversed-phase).
-
Set the flow rate and column temperature to achieve optimal separation.
-
-
Data Acquisition and Analysis:
-
Inject the samples from the microtiter plate using the autosampler.
-
Record the chromatograms for each sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.
-
2. Fluorescence-Based Enzymatic Assay Protocol
This protocol describes a high-throughput enzymatic assay for determining the enantiomeric excess of a substrate that is a substrate for a stereoselective enzyme.
-
Materials: A microplate reader with fluorescence detection, 96- or 384-well plates, a stereoselective enzyme that acts on only one enantiomer of the substrate, and a fluorogenic reagent that reacts with the product of the enzymatic reaction.
-
Assay Procedure:
-
Dispense the samples containing the enantiomeric mixture into the wells of the microtiter plate.
-
Add a solution of the stereoselective enzyme to each well and incubate for a specific time at a controlled temperature.
-
Add the fluorogenic reagent to each well. This reagent will react with the product of the enzymatic reaction to generate a fluorescent signal.
-
Measure the fluorescence intensity in each well using the microplate reader.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the concentration of the enantiomer that is a substrate for the enzyme.
-
A calibration curve can be generated using samples with known enantiomeric excess to quantify the ee of the unknown samples.
-
3. DNA-Based Biosensor Assay Protocol
This protocol outlines the use of enantiomeric DNA-based biosensors for the rapid and high-throughput analysis of enantiopurity.[2]
-
Materials: A fluorescence plate reader capable of two-color detection, 96- or 384-well plates, enantiomeric DNA biosensors (one for each enantiomer) labeled with orthogonal fluorophores.[1]
-
Biosensor Preparation:
-
Synthesize or purchase the D- and L-DNA aptamers specific for the target molecule.
-
Label the D-DNA aptamer with one fluorophore (e.g., FAM) and the L-DNA aptamer with an orthogonal fluorophore (e.g., HEX).
-
Prepare the biosensor solution by mixing the fluorescently labeled aptamers with their respective complementary quencher strands.
-
-
Assay Procedure:
-
Add the enantiomeric biosensor solution to the wells of the microtiter plate.
-
Add the samples containing the enantiomeric mixture to the wells.
-
Incubate for a short period to allow for binding between the biosensors and the target enantiomers.
-
Measure the fluorescence of both fluorophores in each well using the plate reader.
-
-
Data Analysis:
-
The fluorescence signal from each fluorophore is proportional to the concentration of the corresponding enantiomer.[1]
-
The enantiomeric excess can be calculated from the ratio of the two fluorescence signals.
-
4. High-Throughput Mass Spectrometry Protocol
This protocol describes a general approach for the rapid determination of enantiomeric excess using mass spectrometry, often coupled with a fast separation technique or using a chiral derivatizing agent.
-
Instrumentation: A mass spectrometer (e.g., triple quadrupole or time-of-flight) with a high-throughput front-end, such as an autosampler for well plates and a fast LC system or a direct infusion source.
-
Method 1: Fast Chiral LC-MS
-
Utilize a short chiral LC column and a rapid gradient to achieve separation of the enantiomers in a few minutes per sample.
-
The eluent is directly introduced into the mass spectrometer for detection.
-
The enantiomeric excess is determined by the relative peak areas of the two enantiomers in the extracted ion chromatograms.
-
-
Method 2: Chiral Derivatization with Mass-Tagged Reagents
-
React the enantiomeric mixture with a chiral derivatizing agent that has two isotopic labels (e.g., a light and a heavy version). One enantiomer of the derivatizing agent is used to react with the sample.
-
The two enantiomers of the analyte will form diastereomers with different masses.
-
Analyze the sample by direct infusion into the mass spectrometer.
-
The enantiomeric excess is determined from the ratio of the ion intensities of the two mass-tagged diastereomers.
-
Selecting the Right HTS Assay: A Decision-Making Guide
The choice of the optimal HTS assay is a critical decision that impacts the efficiency and success of a screening campaign. The following decision tree provides a logical framework to guide researchers in selecting the most appropriate method based on their specific requirements.
Conclusion
The field of high-throughput screening for enantiomeric excess determination offers a powerful toolkit for modern chemical and pharmaceutical research. By understanding the principles, performance characteristics, and practical considerations of chiral chromatography, enzymatic assays, DNA-based biosensors, and mass spectrometry, researchers can make informed decisions to accelerate their discovery and development pipelines. The choice of the most suitable technique will ultimately depend on a careful evaluation of the specific project goals, available resources, and the nature of the chiral molecules under investigation. This guide serves as a starting point for navigating the exciting and rapidly advancing landscape of high-throughput chiral analysis.
References
A Comparative Guide to Terpene-Derived Chiral Auxiliaries: Assessing the Performance of Pinocampheol and its Alternatives
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries derived from naturally abundant terpenes have emerged as a powerful tool for researchers in organic synthesis and drug development. These auxiliaries, temporarily incorporated into a prochiral substrate, offer a reliable strategy to guide the formation of a desired stereoisomer. This guide provides a comparative assessment of the performance of pinocampheol versus other prominent terpene-derived chiral auxiliaries, including isothis compound, camphor, and fenchone derivatives. The comparison focuses on their efficacy in key asymmetric transformations, supported by available experimental data and detailed methodologies.
Overview of Terpene-Derived Chiral Auxiliaries
Terpenes, readily available from the chiral pool of natural products, provide a structurally diverse and rigid scaffold ideal for inducing stereoselectivity. Their inherent chirality can be effectively transferred to a substrate during a chemical reaction, after which the auxiliary can be cleaved and often recycled. The auxiliaries discussed herein are all derived from common monoterpenes and have been employed in a variety of stereoselective reactions.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral auxiliaries attached to the dienophile allows for the diastereoselective formation of cycloadducts. While specific comparative data for this compound in Diels-Alder reactions is limited in readily accessible literature, the performance of camphor-derived auxiliaries, such as the widely used camphorsultam, is well-documented and serves as a benchmark.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Excess (de) | Yield | Reference |
| Camphorsultam | Cyclopentadiene | N-Acryloyl-camphorsultam | TiCl4 | >98% | 90% | [1][2] |
| Camphorsultam | Isoprene | N-Crotonoyl-camphorsultam | Et2AlCl | 95% | 85% | [1][2] |
Note: Data for this compound in analogous Diels-Alder reactions is not sufficiently available in published literature for a direct quantitative comparison.
Performance in Asymmetric Aldol Additions
The aldol addition is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety and up to two new stereocenters. The stereochemical outcome can be effectively controlled by chiral auxiliaries. Fenchone-derived chiral ligands have shown excellent performance in related asymmetric additions, providing high enantiomeric excess.
| Chiral Auxiliary | Aldehyde | Nucleophile | Enantiomeric Excess (ee) | Yield | Reference |
| Fenchone-derived oxazoline | Benzaldehyde | Diethylzinc | up to 96% | 88-98% | |
| Isopinocampheylborane | Acetaldehyde | Allylborane | 96% | 85% | [3] |
Performance in Asymmetric Alkylation Reactions
The alkylation of enolates is a key method for the formation of carbon-carbon bonds. Chiral auxiliaries can direct the approach of the electrophile to one face of the enolate, leading to a high degree of stereocontrol. Camphor-based auxiliaries have demonstrated high diastereoselectivity in such transformations.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) | Yield | Reference |
| Camphor-derived iminolactone | Glycine derivative | Benzyl bromide | >95% | High | [4] |
| Isothis compound derivative | Ester enolate | Methyl iodide | 90% | 82% | [5] |
Note: While pinane-based structures are utilized in asymmetric synthesis, specific data on this compound as a detachable auxiliary in alkylation reactions for direct comparison is scarce.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and application of these chiral auxiliaries in a research setting. Below are representative protocols for key asymmetric reactions.
General Procedure for Asymmetric Diels-Alder Reaction with a Camphorsultam Auxiliary
-
Preparation of the Dienophile: To a solution of the desired α,β-unsaturated carboxylic acid in dichloromethane, add oxalyl chloride and a catalytic amount of dimethylformamide at 0 °C. After stirring for 2 hours at room temperature, the solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added dropwise to a solution of the camphorsultam and triethylamine in dichloromethane at 0 °C. The reaction is stirred overnight at room temperature, then washed with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over MgSO4 and concentrated to give the N-enoyl sultam, which can be purified by column chromatography.
-
Cycloaddition: The N-enoyl sultam is dissolved in a suitable solvent such as dichloromethane or toluene and cooled to the desired temperature (e.g., -78 °C). The Lewis acid (e.g., TiCl4, Et2AlCl) is added dropwise, and the mixture is stirred for 15 minutes. The diene is then added, and the reaction is monitored by TLC.
-
Work-up and Auxiliary Cleavage: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product can be purified by chromatography to separate the diastereomers. The chiral auxiliary is typically removed by hydrolysis with LiOH in a mixture of THF and water, or by reduction with LiAlH4.
General Procedure for Asymmetric Aldol Addition using a Boron Enolate
-
Enolate Formation: A solution of the ketone or ester bearing the chiral auxiliary in dichloromethane is cooled to -78 °C. A dialkylboron triflate (e.g., dibutylboron triflate) is added, followed by the dropwise addition of a hindered base such as diisopropylethylamine. The mixture is stirred for 30-60 minutes at this temperature.
-
Aldol Addition: The aldehyde, dissolved in cold dichloromethane, is added slowly to the enolate solution at -78 °C. The reaction is stirred for several hours at -78 °C and then allowed to warm to room temperature.
-
Work-up and Auxiliary Removal: The reaction is quenched by the addition of a phosphate buffer (pH 7). The mixture is then treated with a solution of hydrogen peroxide in methanol at 0 °C to oxidize the boron species. The organic solvent is removed, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The chiral auxiliary can be cleaved under appropriate hydrolytic or reductive conditions.
Visualizations
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: A generalized workflow for employing a terpene-derived chiral auxiliary in asymmetric synthesis.
Conclusion
Terpene-derived chiral auxiliaries are invaluable tools in modern organic synthesis. While camphor and fenchone derivatives have been extensively studied and have demonstrated high levels of stereocontrol in a range of asymmetric reactions, there is a noticeable gap in the published literature regarding the quantitative performance of this compound as a chiral auxiliary. The data presented for camphor, fenchone, and isothis compound derivatives highlight their effectiveness, particularly in Diels-Alder, aldol-type, and alkylation reactions, often providing high yields and excellent stereoselectivity.
For researchers and drug development professionals, the choice of a chiral auxiliary will depend on the specific transformation, the availability of the auxiliary in both enantiomeric forms, and the ease of its attachment and subsequent removal. While the potential of this compound as a chiral auxiliary is suggested by its structural similarity to the highly effective isothis compound, further research and publication of quantitative data are necessary to fully assess its performance and establish its position relative to other well-established terpene-derived auxiliaries. The protocols provided herein serve as a general guide for the application of this class of chiral auxiliaries in the pursuit of enantiomerically pure molecules.
References
Safety Operating Guide
Proper Disposal of Pinocampheol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information for the disposal of Pinocampheol, a bicyclic monoterpenoid alcohol. Adherence to these procedural guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Disposal Plan
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Designate a specific, clearly labeled hazardous waste container for this compound and related materials (e.g., contaminated wipes, pipette tips). The container should be made of a compatible material (e.g., glass or polyethylene).
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Include the appropriate hazard pictograms (e.g., flame for combustible, exclamation mark for irritant, and environment for aquatic toxicity).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood or a flammable safety cabinet.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Disposal Request:
-
Once the waste container is full (do not overfill), or on a regular schedule, arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Follow your facility's specific procedures for requesting a waste pickup.
-
Note: Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and may be a violation of local, state, and federal regulations.
Hazard Data Summary
The following table summarizes the potential hazards of this compound based on data for structurally similar compounds. This information should be used to inform risk assessments and handling procedures.
| Hazard Classification | GHS Hazard Statement (H-code) | Precautionary Statement (P-code) Examples |
| Combustible Liquid | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Harmful to Aquatic Life | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Pinocampheol
In the dynamic landscape of drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Pinocampheol, establishing a foundation of trust and reliability for researchers, scientists, and drug development professionals. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information.
Essential Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. Based on its classification as a solid alcohol and data from similar compounds, the following PPE is recommended.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Handling | - Eye Protection: Safety glasses with side shields or chemical splash goggles. |
| - Hand Protection: Nitrile or other chemically resistant gloves. | |
| - Body Protection: Standard laboratory coat. | |
| - Footwear: Closed-toe shoes. | |
| Weighing and Transfer (potential for dust) | - All PPE for routine handling. |
| - Respiratory Protection: A NIOSH-approved N95 dust mask is recommended if handling fine powders or if there is a potential for aerosolization. | |
| Spill Cleanup | - Eye Protection: Chemical splash goggles. |
| - Hand Protection: Heavy-duty, chemically resistant gloves (e.g., butyl rubber). | |
| - Body Protection: Chemical-resistant apron or gown over a laboratory coat. | |
| - Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary depending on the spill size and ventilation. | |
| Disposal | - All PPE for routine handling. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (safety glasses and gloves) during inspection.
-
Verify that the container is properly labeled.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from sources of ignition, as similar compounds are flammable solids.
-
Segregate from strong oxidizing agents.
Handling and Use:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders to minimize inhalation risk.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Alert others in the vicinity.
-
Wear appropriate PPE for spill cleanup.
-
For small spills of solid material, gently sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Unused Product: Dispose of unused this compound as chemical waste through your institution's hazardous waste management program.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent pads) should be placed in a sealed, labeled container and disposed of as chemical waste.
-
Empty Containers: "Empty" containers may retain chemical residue. Triple rinse the container with a suitable solvent, collecting the rinsate for disposal as chemical waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
